Magl-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24FN5O4 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[1-(benzotriazole-1-carbonyl)piperidin-4-yl]-3-(4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C28H24FN5O4/c29-19-8-5-17(6-9-19)25-26(18-7-10-23-24(15-18)38-16-37-23)33(27(25)35)20-11-13-32(14-12-20)28(36)34-22-4-2-1-3-21(22)30-31-34/h1-10,15,20,25-26H,11-14,16H2/t25-,26-/m1/s1 |
InChI Key |
OCLXYEAGJPJYDU-CLJLJLNGSA-N |
Isomeric SMILES |
C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |
Canonical SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Monoacylglycerol Lipase Inhibitor JZL184
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potent and selective monoacylglycerol lipase (MAGL) inhibitor, JZL184. While the specific compound "Magl-IN-13" was not identified, JZL184 is a well-characterized and frequently cited MAGL inhibitor, making it an excellent representative for in-depth study. This document details its chemical structure, synthesis, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Properties
JZL184, with the chemical name 4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl ester, is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase. Its structure is characterized by a piperidine core with a carbamate linkage to a 4-nitrophenyl leaving group, which facilitates its covalent modification of the target enzyme.
Chemical Structure of JZL184:
Synthesis of JZL184
The synthesis of JZL184 involves a multi-step process. The following protocol is based on the original synthesis described by Long et al. (2009).
Synthesis Pathway
Caption: Synthesis of JZL184.
Detailed Synthesis Protocol
Step 1: Synthesis of Intermediate 1
-
To a solution of piperonal in anhydrous tetrahydrofuran (THF), magnesium turnings are added, and the mixture is stirred until the magnesium is consumed.
-
A solution of ethyl isonipecotate in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Intermediate 1 is dissolved in a mixture of THF and water.
-
Lithium hydroxide is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is neutralized with 1 M HCl and extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to give Intermediate 2, which is often used in the next step without further purification.
Step 3: Synthesis of JZL184
-
Intermediate 2 is dissolved in anhydrous dichloromethane (DCM).
-
Triethylamine is added, followed by the dropwise addition of a solution of 4-nitrophenyl chloroformate in anhydrous DCM at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford JZL184 as a solid.
Mechanism of Action and Signaling Pathway
JZL184 is a mechanism-based irreversible inhibitor of MAGL. It acts by carbamoylating the catalytic serine residue (Ser122) in the active site of MAGL, rendering the enzyme inactive.
MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, JZL184 leads to an accumulation of 2-AG. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) by 2-AG. The reduction in arachidonic acid levels also leads to a decrease in the production of pro-inflammatory prostaglandins.
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling at the synapse.
Quantitative Data
The following table summarizes the key quantitative data for JZL184.
| Parameter | Species | Tissue/Enzyme | Value | Reference |
| IC50 | Mouse | Brain membranes (MAGL) | 8 nM | [1][2] |
| IC50 | Mouse | Brain membranes (FAAH) | 4 µM | [2] |
| Selectivity | Mouse | MAGL vs. FAAH | >300-fold | [1] |
| In Vivo Efficacy | Mouse | Brain 2-AG levels | ~8-fold increase (at 40 mg/kg, i.p.) | |
| In Vivo Efficacy | Mouse | Brain Arachidonic Acid | Significant decrease | |
| Administration | Mouse | - | 4-40 mg/kg, intraperitoneal (i.p.) |
Experimental Protocols
MAGL Activity Inhibition Assay (LC-MS based)
This protocol is a representative method for determining the IC50 of an inhibitor against MAGL.
-
Preparation of Brain Homogenate:
-
Homogenize mouse brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Inhibitor Incubation:
-
In a 96-well plate, add the brain homogenate.
-
Add varying concentrations of JZL184 (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO). For the control, add only the solvent.
-
Pre-incubate the plate for 30 minutes at 37 °C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, 2-arachidonoylglycerol (2-AG), to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37 °C.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a cold solvent, such as acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 2-AG remaining.
-
Calculate the percentage of MAGL activity at each inhibitor concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of an inhibitor across a class of enzymes in a complex proteome.
Caption: Competitive ABPP Workflow.
-
Proteome Preparation:
-
Prepare a cell or tissue lysate as described in the MAGL activity assay protocol.
-
-
Inhibitor Incubation:
-
Pre-incubate the proteome with varying concentrations of JZL184 (or a vehicle control) for 30 minutes at 37 °C. This allows JZL184 to bind to its target(s).
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (ABP) that targets serine hydrolases (e.g., a fluorophosphonate probe with a fluorescent tag).
-
Incubate for another 30 minutes at room temperature. The ABP will label the active sites of serine hydrolases that are not already blocked by JZL184.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
-
Data Analysis:
-
The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of JZL184, as the inhibitor competes with the ABP for binding to the active site.
-
The selectivity of JZL184 can be assessed by observing the lack of signal reduction for other fluorescently labeled proteins at concentrations where MAGL is fully inhibited.
-
Conclusion
JZL184 is a valuable chemical probe for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MAGL have enabled significant advances in our understanding of 2-AG signaling. The technical information and protocols provided in this guide are intended to support researchers in the continued investigation of MAGL inhibition as a potential therapeutic strategy for a variety of disorders, including pain, inflammation, and neurodegenerative diseases.
References
The Discovery and Development of Magl-IN-13: A Technical Guide
Magl-IN-13 , also known as MAGLi 432 , is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] In the central nervous system, MAGL is responsible for approximately 85% of 2-AG hydrolysis, converting it into arachidonic acid (AA) and glycerol.[1] The resulting AA is a precursor for the biosynthesis of prostaglandins, which are pro-inflammatory mediators.[2] By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). Simultaneously, the production of arachidonic acid and downstream prostaglandins is reduced.[3] This dual action makes MAGL an attractive therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, and pain.[4]
Discovery and Synthesis of this compound
This compound (MAGLi 432) was developed by Roche as a bicyclopiperazine derivative that was optimized from a screening hit. The primary goal was to create a potent and selective reversible inhibitor to avoid the potential for CB1 receptor desensitization that can be associated with irreversible inhibitors.
While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of similar piperazinyl azetidine scaffolds often involves multi-step reactions. These typically include the formation of the azetidine ring, introduction of the relevant aromatic moieties, and a final coupling reaction to link the piperazine and azetidine components.
Chemical Structure of this compound (MAGLi 432)
Caption: Chemical structure of this compound (MAGLi 432).
Mechanism of Action and In Vitro Characterization
This compound is a non-covalent, reversible inhibitor of MAGL. X-ray co-crystal structures reveal that it binds to the active site of both human and mouse MAGL.
Potency and Selectivity
This compound demonstrates high potency against both human and mouse MAGL. The selectivity of this compound for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), is a key feature, ensuring targeted engagement with the endocannabinoid system.
| Parameter | Human MAGL | Mouse MAGL | Reference |
| IC50 | 4.2 nM | 3.1 nM | |
| In vitro IC50 (ABPP) | < 10 nM | 1-10 nM |
Table 1: In vitro potency of this compound against human and mouse MAGL.
Competitive activity-based protein profiling (ABPP) has confirmed the high selectivity of this compound. In these assays, this compound effectively blocked the binding of a broad-spectrum serine hydrolase probe to MAGL without significantly affecting other serine hydrolases. Notably, it did not modulate the levels of anandamide (AEA), the primary substrate of FAAH, further supporting its selectivity.
Cellular Effects
In vitro studies using human neurovascular unit (NVU) cells, including brain microvascular endothelial cells (BMECs), astrocytes, and pericytes, have shown that this compound effectively inhibits MAGL activity. This inhibition leads to a significant, dose-dependent increase in 2-AG levels. Interestingly, the effect on arachidonic acid levels was cell-specific, with a significant reduction observed in astrocytes and pericytes, but not in BMECs.
| Cell Type | 2-AG Level Increase | Arachidonic Acid Level Change | Reference |
| Pericytes | ~70-fold | Significant depletion | |
| BMECs | ~18-fold | No effect | |
| Astrocytes | ~18-fold | Significant depletion |
Table 2: Effects of this compound (1 µM) on 2-AG and arachidonic acid levels in human NVU cells.
In Vivo Characterization
In vivo studies in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation demonstrated that intraperitoneal administration of this compound achieves target occupancy and engagement in the brain. Treatment with this compound led to an approximately 10-fold accumulation of 2-AG in the brain and a reduction in LPS-induced prostaglandin E2 (PGE2) levels. However, in this specific model, this compound did not ameliorate LPS-induced blood-brain barrier permeability or reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Signaling Pathways
The primary signaling pathway modulated by this compound is the endocannabinoid system. By inhibiting MAGL, it prevents the degradation of 2-AG, thereby increasing its availability to activate cannabinoid receptors CB1 and CB2. A secondary and equally important pathway affected is the arachidonic acid cascade. By reducing the hydrolysis of 2-AG, this compound limits the pool of arachidonic acid available for conversion into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes.
Caption: Signaling pathway affected by this compound inhibition.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the potency and selectivity of this compound against MAGL and other serine hydrolases in complex proteomes.
Protocol:
-
Brain lysates (50 μg) are incubated for 25 minutes with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 nM to 10 μM).
-
A fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., TAMRA-FP) or a MAGL-specific probe is added to the lysates and incubated for an additional 30 minutes.
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the probe-labeled active serine hydrolases. A decrease in fluorescence intensity for a specific band in the presence of the inhibitor indicates target engagement.
-
Western blotting can be performed subsequently to confirm the identity of the inhibited enzyme.
Caption: Experimental workflow for competitive ABPP.
MAGL Activity Assay
Objective: To quantify the enzymatic activity of MAGL in the presence and absence of inhibitors.
Protocol:
-
Recombinant human or mouse MAGL is diluted in an appropriate assay buffer.
-
The enzyme is pre-incubated with varying concentrations of this compound or vehicle control.
-
The enzymatic reaction is initiated by the addition of a substrate, such as the fluorogenic substrate 2-arachidonoylglycerol.
-
The rate of product formation (e.g., fluorescence increase) is measured over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LC-MS/MS for Endocannabinoid and Prostaglandin Quantification
Objective: To measure the levels of 2-AG, arachidonic acid, and prostaglandins in biological samples.
Protocol:
-
Biological samples (e.g., cell pellets, brain tissue) are homogenized and subjected to lipid extraction, typically using a mixture of organic solvents.
-
Internal standards (deuterated versions of the analytes) are added to the samples for accurate quantification.
-
The extracted lipids are separated using liquid chromatography (LC) on a suitable column.
-
The separated analytes are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Conclusion
This compound (MAGLi 432) is a valuable research tool for studying the physiological and pathological roles of MAGL. Its high potency, selectivity, and reversible mechanism of action make it a promising lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other MAGL inhibitors. Future research should focus on elucidating its full pharmacokinetic profile and exploring its therapeutic potential in a broader range of disease models.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a new reversible MAGL inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Magl-IN-13: A Comprehensive Technical Profile of a Selective Irreversible Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile of Magl-IN-13, a potent, irreversible inhibitor of monoacylglycerol lipase (MAGL). This compound, also identified as compound (3R, 4S) - 5v, has demonstrated significant potential as a pharmacological tool for studying the endocannabinoid system and as a therapeutic candidate. This document compiles available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and development.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn modulates cannabinoid receptors CB1 and CB2, presenting a therapeutic strategy for various neurological and inflammatory disorders. This compound is a novel inhibitor built on an azetidin-2-one scaffold, characterized by its high potency and selectivity for MAGL. Its irreversible mechanism of action and ability to penetrate the blood-brain barrier make it a subject of significant interest.[1]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been rigorously assessed against its primary target, MAGL, across different species, and its selectivity has been profiled against other key serine hydrolases and cannabinoid receptors.
Table 1: Potency of this compound against Monoacylglycerol Lipase (MAGL)
| Target | IC50 (nM) | Species | Assay Type |
| MAGL | 0.021 | Human (hMAGL) | Fluorogenic Substrate Assay |
| MAGL | 0.026 | Mouse (mMAGL) | Fluorogenic Substrate Assay |
| MAGL | 0.24 | Rat (rMAGL) | Fluorogenic Substrate Assay |
Data sourced from MedChemExpress and TargetMol product information sheets, referencing the primary publication by De Simone et al., 2024.[2][3]
Table 2: Selectivity Profile of this compound (racemic mixture (±)-5v) against Other Serine Hydrolases and Cannabinoid Receptors
| Target | Inhibition % @ 10 µM | Kᵢ (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | Not specified | > 10 |
| Cannabinoid Receptor 1 (CB₁) | < 30% | > 10 |
| Cannabinoid Receptor 2 (CB₂) | Not specified | > 10 |
Data for the racemic mixture (±)-5v is derived from the supporting information of De Simone et al., J Med Chem 2024.[1] The full selectivity panel mentioned in the publication's supporting information against 49 targets provides a comprehensive view of the compound's specificity. For the purpose of this guide, the most relevant off-targets in the endocannabinoid system are highlighted.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and similar MAGL inhibitors.
Fluorogenic Substrate Assay for MAGL Inhibition
This assay is employed to determine the potency of inhibitors against MAGL.
Materials:
-
Human, mouse, or rat MAGL enzyme preparations
-
Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
Fluorogenic Substrate: e.g., AA-HNA (2-arachidonoylglycerol-based fluorogenic substrate)
-
Inhibitor stock solutions (in DMSO)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) from the DMSO stock.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to 145 µL of assay buffer.
-
Add 40 µL of the MAGL enzyme preparation (final protein concentration of 12.5 µg/ml).
-
Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 200 µM AA-HNA).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.
-
The rate of substrate hydrolysis is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
Competitive ABPP is utilized to assess the selectivity of an inhibitor against a broad range of serine hydrolases in a complex biological sample, such as a mouse brain proteome.
Materials:
-
Mouse brain membrane proteome (e.g., 2 mg/ml)
-
Inhibitor stock solutions (in DMSO)
-
Activity-based probe: e.g., FP-TAMRA (fluorophosphonate-tetramethylrhodamine)
-
SDS-PAGE gels and running buffer
-
Gel imaging system (e.g., ChemiDoc MP system)
Procedure:
-
Pre-incubate 20 µL of the mouse brain membrane proteome with 0.5 µL of the inhibitor (at various concentrations) or DMSO (vehicle control) for 30 minutes.
-
Add the activity-based probe (e.g., FP-TAMRA to a final concentration of 250 nM) to the proteome-inhibitor mixture.
-
Incubate for 20 minutes to allow the probe to label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
Quench the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using an in-gel fluorescence scanner.
-
A reduction in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor binds to that particular hydrolase. The selectivity is determined by comparing the inhibition of MAGL to that of other serine hydrolases at various inhibitor concentrations.
Visualizations
The following diagrams illustrate key concepts related to MAGL inhibition and the experimental workflows used to characterize this compound.
Caption: 2-AG metabolism and the inhibitory action of this compound.
Caption: Workflow for assessing inhibitor selectivity via Competitive ABPP.
References
An In-depth Technical Guide to the Investigation of Off-Target Effects of Monoacylglycerol Lipase (MAGL) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the strategies and methodologies employed to investigate the off-target effects of Monoacylglycerol Lipase (MAGL) inhibitors. While specific data for a compound designated "Magl-IN-13" is not extensively available in the public domain, this document utilizes data from well-characterized MAGL inhibitors like JZL184 and KML29 to illustrate the core principles, experimental workflows, and data interpretation central to selectivity profiling.
Introduction to MAGL Inhibition and the Importance of Selectivity
Monoacylglycerol Lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3] Inhibition of MAGL elevates 2-AG levels, enhancing signaling through cannabinoid receptors (CB1 and CB2), and simultaneously reduces the pool of AA available for the synthesis of pro-inflammatory prostaglandins.[1][4] This dual mechanism makes MAGL an attractive therapeutic target for various conditions, including neurodegenerative diseases, inflammation, pain, and cancer.
However, the therapeutic utility of any MAGL inhibitor is critically dependent on its selectivity. MAGL belongs to the large serine hydrolase superfamily, and off-target inhibition of other enzymes can lead to unintended physiological effects, confounding experimental results and potentially causing adverse events in a clinical setting. Key enzymes of concern include Fatty Acid Amide Hydrolase (FAAH), which degrades the other primary endocannabinoid anandamide, and other 2-AG hydrolases like α/β-hydrolase domain-containing proteins 6 and 12 (ABHD6 and ABHD12). Therefore, a rigorous assessment of an inhibitor's selectivity profile is a mandatory step in its development.
Signaling Pathways Modulated by MAGL Inhibition
The primary consequence of MAGL inhibition is the simultaneous potentiation of the endocannabinoid signaling pathway and the suppression of the eicosanoid inflammatory pathway.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of a MAGL inhibitor is quantified by comparing its potency (typically as an IC50 value) against MAGL to its potency against other related enzymes. The following table summarizes representative data for the well-studied MAGL inhibitor KML29, highlighting its selectivity over FAAH and ABHD6.
| Target Enzyme | Species | IC50 Value (µM) | Selectivity vs. MAGL | Reference |
| MAGL | Mouse | 0.004 | - | |
| FAAH | Mouse | > 50 | > 12,500-fold | |
| ABHD6 | Mouse | 0.45 | ~112-fold | |
| MAGL | Human | 0.007 | - | |
| FAAH | Human | > 50 | > 7,100-fold | |
| ABHD6 | Human | 0.61 | ~87-fold |
Table 1: Selectivity Profile of MAGL Inhibitor KML29. Data demonstrates high selectivity for MAGL over other key serine hydrolases, FAAH and ABHD6, in both mouse and human proteomes.
Experimental Protocols for Off-Target Identification
A multi-faceted approach is required to confidently profile the off-target effects of a MAGL inhibitor. The combination of in vitro enzymatic assays and proteome-wide profiling provides a comprehensive view of selectivity.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. Competitive ABPP is the gold standard for determining inhibitor selectivity within a complex proteome.
Methodology:
-
Proteome Preparation: Mouse brain or other tissue lysates are prepared to serve as a source of native enzymes.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Probe Labeling: A broad-spectrum, fluorescently-tagged activity-based probe (e.g., FP-TAMRA for serine hydrolases) is added. This probe covalently binds to the active site of accessible enzymes.
-
Competition: The test inhibitor competes with the probe for binding to the active sites of its targets. Potent inhibition prevents the probe from labeling the target enzyme.
-
Analysis: The proteome is resolved by SDS-PAGE. The fluorescence intensity of bands corresponding to specific enzymes is measured. A reduction in fluorescence intensity at a specific molecular weight indicates target engagement by the inhibitor.
-
Identification: Off-targets can be identified by their molecular weight or through more advanced mass spectrometry-based techniques (ABPP-MudPIT).
Fluorogenic Substrate Assays
These in vitro assays are used to determine the IC50 values of an inhibitor against purified or recombinantly expressed enzymes.
Methodology:
-
Assay Preparation: Reactions are set up in a multi-well plate format containing buffer, the purified target enzyme (e.g., human MAGL, ABHD6, or FAAH), and varying concentrations of the inhibitor.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a set period (e.g., 30 minutes) to allow for binding.
-
Substrate Addition: A fluorogenic substrate, which releases a fluorescent signal upon enzymatic cleavage, is added to initiate the reaction.
-
Signal Measurement: The increase in fluorescence over time is measured using a plate reader. The rate of this increase is proportional to enzyme activity.
-
IC50 Calculation: The enzyme activity at each inhibitor concentration is calculated relative to a control (e.g., DMSO). These values are plotted against inhibitor concentration to determine the IC50 value.
MAGL's Role in Disease: A Logic Diagram
The rationale for developing MAGL inhibitors stems from the enzyme's central role in lipid signaling pathways implicated in multiple disease states. Understanding these connections is crucial for predicting both therapeutic effects and potential on- and off-target side effects.
Conclusion
The development of selective MAGL inhibitors holds significant therapeutic promise. However, realizing this potential requires a thorough and unbiased investigation of their off-target effects. A combination of proteome-wide selectivity screening using methods like competitive ABPP and precise potency determination through in vitro enzymatic assays is essential. By carefully characterizing the selectivity profile, researchers can gain confidence in their experimental findings and build a stronger foundation for the potential clinical translation of novel MAGL inhibitors. The principles and protocols outlined in this guide provide a robust framework for conducting such critical investigations.
References
Technical Guide: In Vitro Effects of Monoacylglycerol Lipase (MAGL) Inhibitors on 2-Arachidonoylglycerol (2-AG) Levels
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the effects of the potent and selective MAGL inhibitor, MAGLi 432, as a representative compound for which detailed in vitro data is publicly available. The originally requested compound, "Magl-IN-13," does not correspond to a known agent in published scientific literature. The principles, protocols, and effects described herein are characteristic of highly selective MAGL inhibitors.
Introduction
The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates a vast array of physiological processes. A primary component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), an endogenous ligand for the cannabinoid receptors CB1 and CB2. The signaling functions of 2-AG are tightly regulated by its metabolic enzymes. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of 2-AG, hydrolyzing it into arachidonic acid (AA) and glycerol.[1][2] This action not only terminates 2-AG signaling but also supplies the precursor for the synthesis of pro-inflammatory prostaglandins.[3]
Inhibition of MAGL has emerged as a promising therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and pain.[1][3] By blocking MAGL, inhibitors can produce a dual therapeutic effect: the elevation of neuroprotective and anti-inflammatory 2-AG levels, and the simultaneous reduction of pro-inflammatory eicosanoids derived from arachidonic acid. This guide provides a technical overview of the in vitro effects of MAGL inhibitors on 2-AG levels, using the selective inhibitor MAGLi 432 as a primary example.
Mechanism of Action
MAGL inhibitors function by binding to the active site of the MAGL enzyme, preventing it from hydrolyzing its primary substrate, 2-AG. MAGL is a serine hydrolase, and inhibitors can be either irreversible (covalent) or reversible (non-covalent). For instance, MAGLi 432 is a non-covalent, reversible inhibitor that binds with high affinity to the MAGL active site. This inhibition leads to a significant accumulation of intracellular 2-AG, thereby amplifying its signaling at cannabinoid receptors. Concurrently, the reduction in 2-AG hydrolysis limits the availability of the arachidonic acid pool used for prostaglandin synthesis.
Data Presentation: Quantitative Effects on 2-AG Levels
The primary outcome of MAGL inhibition in a cellular context is the robust elevation of 2-AG. The magnitude of this increase is dependent on the cell type, inhibitor concentration, and duration of treatment. The following table summarizes quantitative data from in vitro studies of potent MAGL inhibitors.
| Inhibitor | Cell Type | Treatment Concentration | Treatment Duration | Fold Increase in 2-AG Levels (vs. Vehicle) | Reference |
| MAGLi 432 | Primary Human Pericytes (pHP) | 1 µM | 6 hours | ~70-fold | |
| MAGLi 432 | Primary Human Astrocytes (pHA) | 1 µM | 6 hours | ~18-fold | |
| MAGLi 432 | Human Brain Microvascular Endothelial Cells (hCMEC/D3) | 1 µM | 6 hours | ~18-fold | |
| JZL184 | Human Lung Carcinoma Cells (A549) | 1 µM | 6 hours | ~6-fold | |
| JZL184 | Human Lung Carcinoma Cells (A549) | 10 µM | 6 hours | ~15-fold |
Experimental Protocols
Accurate assessment of a MAGL inhibitor's effect on 2-AG levels requires robust experimental design and precise analytical techniques.
This protocol is based on the methodology used for studying MAGLi 432 in human neurovascular unit cells.
-
Cell Seeding: Culture primary human astrocytes, primary human pericytes, or hCMEC/D3 cells in appropriate media and conditions until they reach approximately 80-90% confluency.
-
Inhibitor Preparation: Prepare stock solutions of the MAGL inhibitor (e.g., MAGLi 432) in dimethyl sulfoxide (DMSO). Create working solutions by diluting the stock in the appropriate cell culture medium to the desired final concentration (e.g., 1 µM). A vehicle control containing the same final concentration of DMSO should be prepared in parallel.
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the MAGL inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: After incubation, place the culture plates on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a suitable volume of PBS or lysis buffer and collect them in microcentrifuge tubes.
-
Sample Processing: Centrifuge the cell suspension to pellet the cells. The cell pellet can then be stored at -80°C and processed for either activity-based protein profiling or lipid quantification.
Competitive ABPP is used to confirm that the inhibitor is engaging with and blocking the active site of MAGL within the complex cellular environment.
-
Lysate Preparation: Lyse the harvested cell pellets in a suitable buffer (e.g., Tris-buffered saline). Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Inhibitor Incubation: Aliquot the cell lysate (e.g., 50 µg of protein per sample) and incubate with either the MAGL inhibitor (e.g., 10 µM MAGLi 432) or DMSO for 30 minutes at room temperature. This step allows the inhibitor to bind to its target.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate tagged with a fluorophore (e.g., TAMRA-FP), to each sample. Incubate for another 30 minutes. The probe will covalently bind to the active site serine of any hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by molecular weight using a polyacrylamide gel.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the labeled proteins. A significant reduction in the fluorescence intensity of the band corresponding to MAGL (~33-35 kDa) in the inhibitor-treated sample compared to the control indicates successful target engagement.
-
Confirmation: The identity of the MAGL band can be confirmed by running a parallel Western blot using a specific anti-MAGL antibody.
LC-MS is the gold standard for the accurate quantification of endocannabinoids from biological samples.
-
Internal Standards: To the harvested cell pellets, add a known quantity of a deuterated internal standard for 2-AG (e.g., 2-AG-d8).
-
Lipid Extraction:
-
Perform a liquid-liquid extraction. A common method involves adding ice-cold toluene to the cell pellet, followed by vigorous vortexing. Toluene is effective for extracting endocannabinoids while minimizing the isomerization of 2-AG to 1-AG.
-
Centrifuge the samples to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent, such as acetonitrile or methanol.
-
LC-MS Analysis:
-
Chromatography: Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 reversed-phase column. Use a gradient elution with solvents like water and acetonitrile (both often containing a small amount of formic acid to improve ionization) to separate 2-AG from other lipids.
-
Mass Spectrometry: Couple the liquid chromatograph to a tandem mass spectrometer (MS/MS) operating in positive-ion electrospray ionization (ESI) mode.
-
Quantification: Use Selected Reaction Monitoring (SRM) to detect and quantify 2-AG and its deuterated internal standard. The transition for 2-AG is typically m/z 379 → 287.
-
-
Data Analysis: Construct a calibration curve using known concentrations of a 2-AG standard. Calculate the concentration of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final values to the initial protein content of the sample.
Visualizations
Caption: MAGL inhibition pathway.
Caption: In vitro workflow for assessing MAGL inhibitors.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-13: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magl-IN-13, also identified as compound (3R,4S)-5v, is a highly potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL).[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and exploring its potential therapeutic applications. Through its inhibition of MAGL, this compound elevates levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), offering a promising strategy for the treatment of various neurological and oncological conditions. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic development of MAGL inhibitors.
Core Concepts: Mechanism of Action
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. By irreversibly binding to and inhibiting MAGL, this compound prevents the breakdown of 2-AG. This leads to an accumulation of 2-AG in the brain and peripheral tissues, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). The therapeutic effects of this compound are primarily attributed to this enhanced endocannabinoid signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) |
| human MAGL (hMAGL) | 0.021[1][2] |
| mouse MAGL (mMAGL) | 0.026 |
| rat MAGL (rMAGL) | 0.24 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the central role of MAGL in the endocannabinoid system and the mechanism by which this compound exerts its effects.
Experimental Workflow: In Vivo Evaluation
The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of a MAGL inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of MAGL inhibitors.
In Vitro MAGL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAGL.
Materials:
-
Recombinant human, mouse, or rat MAGL
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Substrate: p-nitrophenyl acetate (pNPA) or a fluorogenic substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant MAGL enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., pNPA).
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo MAGL Activity and 2-AG Quantification
Objective: To assess the ability of this compound to inhibit MAGL activity and increase 2-AG levels in the brain of living animals.
Materials:
-
Laboratory mice
-
This compound formulated for in vivo administration
-
Vehicle control
-
Tissue homogenization buffer
-
Protein concentration assay kit (e.g., BCA assay)
-
MAGL activity assay reagents (as described above)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for 2-AG quantification
Procedure:
-
Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after administration, euthanize the mice and rapidly dissect the forebrain tissue.
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the protein concentration of the homogenates.
-
For MAGL Activity: Use a portion of the homogenate to perform the in vitro MAGL inhibition assay as described above to measure the remaining MAGL activity.
-
For 2-AG Quantification:
-
To another portion of the homogenate, add an internal standard.
-
Perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Analyze the lipid extract using LC-MS/MS to quantify the levels of 2-AG.
-
-
Compare the MAGL activity and 2-AG levels in the this compound-treated group to the vehicle-treated group.
Potential Therapeutic Applications
The ability of this compound to enhance endocannabinoid signaling opens up a wide range of potential therapeutic applications. The diagram below illustrates the logical relationships between MAGL inhibition and its potential therapeutic outcomes.
The therapeutic potential of MAGL inhibitors like this compound is currently being explored in several areas:
-
Neurodegenerative Diseases: By increasing the levels of the neuroprotective endocannabinoid 2-AG, MAGL inhibitors are being investigated for their potential to slow the progression of diseases like Alzheimer's and Parkinson's.
-
Pain Management: Enhanced 2-AG signaling can modulate pain pathways, offering a potential alternative to traditional analgesics for chronic and neuropathic pain.
-
Inflammatory Disorders: The reduction of arachidonic acid production, a precursor to pro-inflammatory prostaglandins, gives MAGL inhibitors anti-inflammatory properties.
-
Anxiety and Mood Disorders: The endocannabinoid system plays a role in regulating mood and anxiety, suggesting a potential application for MAGL inhibitors in these conditions.
-
Oncology: MAGL is overexpressed in some aggressive cancers, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical models.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate. Its high potency and selectivity for MAGL, coupled with its ability to penetrate the blood-brain barrier, make it an ideal compound for investigating the role of the endocannabinoid system in health and disease. The preclinical data suggest that this compound and similar MAGL inhibitors have the potential to be developed into novel treatments for a range of debilitating conditions. Further research and clinical development are warranted to fully realize the therapeutic potential of this class of compounds.
References
The Role of Monoacylglycerol Lipase (MAGL) Inhibition in Neuroinflammation Research: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Magl-IN-13" is not publicly available. This guide will therefore focus on the broader class of monoacylglycerol lipase (MAGL) inhibitors, utilizing data from well-characterized examples such as JZL184, MJN110, and MAGLi 432 to illustrate their application in neuroinflammation research.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target due to its dual role in regulating the endocannabinoid and eicosanoid signaling pathways, both of which are intimately involved in inflammatory processes.[1][2] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a molecule with known neuroprotective and anti-inflammatory properties.[1][3][4] Furthermore, the hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. Inhibition of MAGL presents a compelling therapeutic strategy by simultaneously enhancing the beneficial effects of 2-AG and suppressing the production of inflammatory mediators. This guide provides an in-depth overview of the mechanism of action of MAGL inhibitors, quantitative data on their efficacy, detailed experimental protocols for their use in neuroinflammation models, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action of MAGL Inhibitors in Neuroinflammation
MAGL inhibitors exert their anti-inflammatory effects through a bimodal mechanism. By blocking the active site of the MAGL enzyme, these inhibitors prevent the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in the brain and peripheral tissues, which can then more effectively activate cannabinoid receptors (CB1 and CB2). Activation of these receptors is associated with a range of physiological responses, including analgesia and neuroprotection.
Simultaneously, the inhibition of 2-AG breakdown reduces the available pool of arachidonic acid for conversion into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes. This reduction in prostaglandin synthesis is a key contributor to the anti-inflammatory and neuroprotective effects observed with MAGL inhibitors in various preclinical models of neurodegenerative diseases.
dot
Caption: Mechanism of MAGL inhibition in neuroinflammation.
Quantitative Data for MAGL Inhibitors
The potency and selectivity of MAGL inhibitors are critical parameters for their use in research. The following tables summarize key quantitative data for several well-characterized MAGL inhibitors.
| Inhibitor | Type | IC50 (Human MAGL) | IC50 (Mouse MAGL) | Notes | Reference |
| JZL184 | Irreversible, Covalent | ~8 nM | ~8 nM | Widely used tool compound, also inhibits other serine hydrolases at higher concentrations. | |
| MJN110 | Irreversible, Covalent | - | - | Greater 2-AG selectivity and potent in vivo activity at low doses. | |
| MAGLi 432 | Non-covalent, Reversible | 4.2 nM | 1-10 nM | Potent and selective, achieves high exposure in the mouse brain. | |
| MGL-IN-1 | Irreversible | - | - | High membrane permeability and brain penetrant. |
| Inhibitor | Animal Model | Dosing Regimen | Effect on Inflammatory Markers | Reference |
| JZL184 | Rat (LPS-induced neuroinflammation) | 16 mg/kg, i.p. | Reduced pro-inflammatory prostaglandin and cytokine formation. | |
| MJN110 | Mouse (Sickle Cell Disease Model) | - | Reduced hyper-nociceptive behaviors and ameliorated neuronal hyperexcitability. | |
| MAGLi 432 | Mouse (LPS-induced neuroinflammation) | 1 mg/kg, i.p. for 3 days | Reduced MAGL activity to almost undetectable levels in the brain. |
Experimental Protocols
In Vitro MAGL Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against MAGL.
Methodology:
-
Enzyme Source: Recombinant human or mouse MAGL, or brain tissue homogenates.
-
Substrate: A suitable substrate for MAGL, such as 4-nitrophenyl acetate (4-NPA) or a fluorescently labeled substrate.
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a microtiter plate, add the MAGL enzyme solution.
-
Add the test compound solutions to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Measure the rate of product formation over time using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
Objective: To evaluate the in vivo efficacy of a MAGL inhibitor in a model of acute neuroinflammation.
Methodology:
-
Animals: Use appropriate mouse strains (e.g., C57BL/6).
-
Induction of Neuroinflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that leads to neuroinflammation.
-
Drug Administration: Administer the MAGL inhibitor (e.g., MAGLi 432 at 1 mg/kg, i.p.) at a specified time point relative to the LPS injection (e.g., 30 minutes after LPS). A vehicle control group and an LPS-only group should be included.
-
Tissue Collection and Analysis:
-
At a predetermined time point after LPS and inhibitor administration, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of 2-AG, arachidonic acid, and prostaglandins using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue.
-
Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections for immunohistochemical staining to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively).
-
dot
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Magl-IN-13 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magl-IN-13 is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system.[1][2] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[3][4][5] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic potential in various models of pain, inflammation, and neurodegenerative diseases. Furthermore, by reducing the levels of arachidonic acid, a precursor for pro-inflammatory prostaglandins, MAGL inhibition can also exert anti-inflammatory effects.
These application notes provide detailed protocols for the in vitro characterization of this compound, including enzymatic activity assays, cell-based assays to determine target engagement and functional outcomes, and methods to assess inhibitor selectivity.
Data Presentation
Table 1: In Vitro Potency of a Representative MAGL Inhibitor (MAGLi 432)
| Parameter | Value | Cell Types |
| IC₅₀ (in vitro) | < 10 nM | Human BMECs, Astrocytes, Pericytes |
| IC₅₀ (human MAGL) | 4.2 nM | Human MAGL enzymatic assay |
Data presented for MAGLi 432, a potent and selective MAGL inhibitor, as a representative compound for this class.
Signaling Pathway
The primary signaling pathway modulated by this compound is the endocannabinoid pathway. By inhibiting MAGL, the degradation of 2-AG is blocked, leading to its accumulation. This results in enhanced activation of cannabinoid receptors CB1 and CB2, which can lead to various downstream cellular responses, including neuroprotection and reduced inflammation. Concurrently, the reduction in arachidonic acid levels decreases the substrate available for cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Caption: Signaling pathway of MAGL inhibition by this compound.
Experimental Protocols
MAGL Enzymatic Activity Assay (Fluorogenic Substrate-Based)
This assay measures the enzymatic activity of MAGL by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate. It is used to determine the potency (e.g., IC₅₀) of this compound.
Materials:
-
Recombinant human MAGL
-
Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
This compound (or other inhibitors) dissolved in DMSO
-
Fluorogenic substrate (e.g., AA-HNA)
-
Black, flat-bottom 96-well plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A 40x concentrated stock is recommended.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to 145 µL of assay buffer.
-
Add 40 µL of recombinant human MAGL (final concentration 12.5 µg/mL) to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration 200 µM).
-
Immediately measure the fluorescence in 1-minute intervals for 30 minutes on a plate reader.
-
Determine the rate of reaction (slope of fluorescence over time) for each inhibitor concentration.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for Target Engagement
ABPP is a powerful technique to assess the engagement of this compound with its target (MAGL) in a complex biological sample, such as cell lysates.
Materials:
-
Cell lysates (e.g., from human neurovascular unit cells)
-
ABPP lysis buffer (e.g., 20 µL/mL 1M HEPES, 2 µL/mL 1M DTT, 1 µL/mL 1M MgCl₂, 0.5 µL/mL Benzonase)
-
This compound
-
Fluorescently labeled MAGL-specific activity probe (e.g., TAMRA-FP)
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Treat cultured cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO for a specified time (e.g., 6 hours).
-
Harvest and lyse the cells in ABPP lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Incubate 50 µg of protein lysate with the fluorescent activity probe for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the band corresponding to MAGL will be inversely proportional to the inhibitory activity of this compound.
-
For parallel analysis of total MAGL protein, perform a Western blot on the same samples using a MAGL-specific antibody.
Western Blotting for Total MAGL Protein Expression
This protocol is used to quantify the total amount of MAGL protein in cell or tissue lysates, often used for normalization in ABPP experiments.
Materials:
-
Cell lysates in RIPA buffer
-
Protein quantification assay (e.g., Qubit)
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-MAGL
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer on ice for 15 minutes.
-
Normalize protein concentrations to 2 mg/mL after quantification.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 2 hours at room temperature.
-
Incubate the membrane with the primary anti-MAGL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
LC-MS Analysis of 2-AG and Arachidonic Acid Levels
This method quantifies the levels of the MAGL substrate (2-AG) and its product (arachidonic acid) in cells treated with this compound to confirm its functional effect on the endocannabinoid pathway.
Materials:
-
Cultured cells (e.g., hCMEC/D3, primary human astrocytes)
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for LC-MS
-
LC-MS system
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 6 hours.
-
Collect the cell pellets and store them at -80°C until analysis.
-
Perform lipid extraction from the cell pellets.
-
Analyze the lipid extracts by LC-MS to quantify the levels of 2-AG and arachidonic acid.
-
Compare the levels in this compound-treated cells to DMSO-treated controls to determine the effect of MAGL inhibition.
Experimental Workflow Diagram
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Magl-IN-13 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL presents a promising therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[3][4][5] By blocking MAGL activity, inhibitors like Magl-IN-13 can elevate the levels of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory prostaglandins.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, a potent and selective MAGL inhibitor. The following sections describe methodologies for determining the cellular potency, target engagement, and downstream effects of this compound on relevant signaling pathways.
Signaling Pathway
The inhibition of MAGL by this compound directly impacts the endocannabinoid and eicosanoid signaling pathways. By blocking the hydrolysis of 2-AG, this compound increases the concentration of this endocannabinoid, leading to enhanced activation of cannabinoid receptors CB1 and CB2. Concurrently, the reduction in 2-AG degradation leads to decreased levels of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins via the cyclooxygenase (COX) enzymes.
References
- 1. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magl-IN-13 (MAGLi 432) in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-13, also known as MAGLi 432, is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL leads to an accumulation of 2-AG, which modulates endocannabinoid signaling, and a reduction in arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[4] This dual action makes MAGL a compelling therapeutic target for a range of neurological and inflammatory disorders.[5]
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological systems. These application notes provide detailed protocols for utilizing this compound in ABPP studies to characterize its potency, selectivity, and target engagement.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different species and experimental conditions.
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | Assay Type | IC50 (nM) | Reference |
| MAGL | Human | Enzymatic Assay | 4.2 | |
| MAGL | Mouse | Enzymatic Assay | 3.1 | |
| MAGL | Human | Competitive ABPP (Brain Lysate) | 1-10 | |
| MAGL | Mouse | Competitive ABPP (Brain Lysate) | 1-10 |
Table 2: In Vitro Target Engagement of this compound in Human Neurovascular Unit (NVU) Cells
| Cell Type | Treatment | 2-AG Fold Increase | Arachidonic Acid Change | Reference |
| Brain Microvascular Endothelial Cells (BMECs) | 1 µM MAGLi 432 (6h) | ~18-fold | No significant effect | |
| Astrocytes | 1 µM MAGLi 432 (6h) | ~18-fold | Significant depletion | |
| Pericytes | 1 µM MAGLi 432 (6h) | ~70-fold | Significant depletion |
Table 3: In Vivo Target Engagement of this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | 2-AG Brain Levels | Arachidonic Acid Brain Levels | PGE2 Brain Levels | Reference |
| LPS + Vehicle | - | Increased | Increased | |
| LPS + MAGLi 432 (1 mg/kg) | ~10-fold increase vs. vehicle | Reduced | Reduced |
Signaling Pathways
This compound modulates two critical signaling pathways by inhibiting MAGL. The following diagrams illustrate the mechanism of action.
Caption: this compound inhibits MAGL, increasing 2-AG and reducing AA production.
Caption: this compound modulates the balance between endocannabinoid and eicosanoid signaling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity
This protocol is adapted from methodologies used to assess the selectivity of MAGL inhibitors in brain lysates.
Materials:
-
Mouse or human brain tissue homogenates
-
ABPP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Broad-spectrum serine hydrolase probe (e.g., TAMRA-FP)
-
MAGL-specific fluorescent probe
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare brain lysates by homogenizing tissue in ABPP lysis buffer and collecting the supernatant after centrifugation.
-
Determine protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
In separate microcentrifuge tubes, incubate 50 µg of brain lysate with either:
-
0.5 µL of DMSO (vehicle control)
-
This compound to a final concentration of 10 µM
-
-
Incubate the mixtures for 25 minutes at room temperature.
-
Add 0.5 µL of 200 nM TAMRA-FP (for broad selectivity) or 5 µM MAGL-specific fluorescent probe.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Analyze the gel to compare the fluorescent banding patterns between the control and this compound-treated samples. A selective inhibitor will show a reduction in the fluorescence of the band corresponding to MAGL without significantly affecting other bands.
Competitive ABPP for this compound Potency (IC50 Determination)
This protocol determines the in situ potency of this compound in a dose-dependent manner.
Materials:
-
Same as for the selectivity protocol.
Procedure:
-
Prepare brain lysates as described in the selectivity protocol.
-
Set up a series of microcentrifuge tubes, each containing 50 µg of brain lysate.
-
Add ascending doses of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO (vehicle control) to the tubes.
-
Incubate for 25 minutes at room temperature.
-
Add 0.5 µL of a 5 µM MAGL-specific fluorescent probe to each tube.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Stop the reaction and prepare the samples for SDS-PAGE as described previously.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled MAGL band using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the MAGL band for each concentration.
-
Normalize the data to the DMSO control and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Target Engagement in Cultured Cells
This workflow outlines the steps to confirm that this compound engages MAGL in cultured cells, leading to downstream modulation of 2-AG and AA levels.
Caption: Workflow for assessing in vitro target engagement of this compound.
Protocol:
-
Culture human brain microvascular endothelial cells (hCMEC/D3), primary human astrocytes, or primary human pericytes under standard conditions.
-
Treat the cells with 1 µM this compound or DMSO (vehicle control) for 6 hours.
-
Harvest and lyse the cells.
-
For target occupancy, perform competitive ABPP on the cell lysates as described in the potency protocol, followed by Western blotting for MAGL to confirm equal protein loading.
-
For target engagement, perform a lipid extraction on the cell lysates.
-
Analyze the levels of 2-AG and arachidonic acid in the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Compare the levels of active MAGL (from ABPP) and the concentrations of 2-AG and AA between the this compound-treated and control groups.
Conclusion
This compound is a valuable research tool for studying the role of MAGL in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in activity-based protein profiling studies to investigate its selectivity, potency, and target engagement in various biological systems. These studies are crucial for the continued development of MAGL inhibitors as potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Monoacylglycerol Lipase (MAGL) Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3] Inhibition of MAGL presents a promising therapeutic strategy for various pathological conditions by augmenting 2-AG signaling and reducing the production of pro-inflammatory prostaglandins derived from AA.[1][4] This document provides detailed application notes and protocols for the in vivo administration of MAGL inhibitors in animal models, with a focus on providing a framework for compounds like Magl-IN-13.
Disclaimer: The specific compound "this compound" is not widely documented in peer-reviewed literature. The following protocols and data are based on the publicly available information for potent, selective, and reversible MAGL inhibitors, such as MAGLi 432, and other well-characterized MAGL inhibitors. Researchers should perform dose-response and toxicity studies for their specific compound of interest.
Mechanism of Action of MAGL Inhibition
MAGL inhibitors block the hydrolysis of 2-AG, leading to its accumulation. This enhances the activation of cannabinoid receptors (CB1 and CB2), which can produce analgesic, anti-inflammatory, and neuroprotective effects. Concurrently, the reduction in AA levels curtails the synthesis of prostaglandins and other eicosanoids, further contributing to the anti-inflammatory effects of MAGL inhibition.
Data Presentation: In Vivo Dosing of MAGL Inhibitors
The following table summarizes in vivo dosing information for several MAGL inhibitors in rodent models. This data can serve as a starting point for designing studies with novel MAGL inhibitors.
| Inhibitor Name | Animal Model | Dose Range | Route of Administration | Vehicle | Key Findings | Reference |
| MAGLi 432 | Mouse (CD-1) | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Achieved brain target occupancy, reduced arachidonic acid and PGE2 levels in a neuroinflammation model. | |
| JZL184 | Mouse (C57BL/6) | 4 - 40 mg/kg | Intraperitoneal (i.p.) | 18:1:1 saline:ethanol:emulphor | Dose-dependent inhibition of brain MAGL activity and elevation of brain 2-AG levels. | |
| MJN110 | Mouse | 0.25 - 2.5 mg/kg | Not specified | Not specified | Reversed mechanical allodynia and thermal hyperalgesia in a neuropathic pain model. | |
| KML29 | Mouse (C57Bl/6) | 1 - 40 mg/kg | Oral (p.o.) | Not specified | Dose-dependent inhibition of brain MAGL activity with maximal inhibition at 20 mg/kg. | |
| ABX1431 | Mouse | 4 mg/kg | Oral gavage | Not specified | Increased 2-AG concentration in the mouse brain. |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
MAGL inhibitor (e.g., this compound)
-
Vehicle (e.g., Saline, PEG400, DMSO, Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile, pyrogen-free saline (0.9% NaCl)
Protocol:
-
Determine the appropriate vehicle. The choice of vehicle is critical for ensuring the solubility and stability of the MAGL inhibitor. For many lipophilic MAGL inhibitors, a formulation containing a surfactant and a solvent is necessary. A commonly used vehicle for the MAGL inhibitor JZL184 is a mixture of saline, ethanol, and Emulphor (18:1:1, v/v/v). For novel compounds, solubility testing in various pharmaceutically acceptable vehicles is recommended.
-
Weigh the required amount of the MAGL inhibitor using an analytical balance under a chemical fume hood.
-
Prepare the vehicle solution. For a saline:ethanol:Emulphor vehicle, mix the components in the specified ratio in a sterile tube.
-
Dissolve the MAGL inhibitor. Add the vehicle to the weighed inhibitor. Vortex thoroughly to mix. If the compound does not fully dissolve, brief sonication in a water bath sonicator may be necessary to create a uniform suspension.
-
Ensure final concentration. Adjust the volume with the vehicle to achieve the desired final concentration for dosing.
-
Quality Control. Before in vivo administration, it is advisable to visually inspect the dosing solution for any precipitation. For suspensions, ensure homogeneity by vortexing immediately before each injection.
In Vivo Administration
Animal Models:
-
Mice (e.g., C57BL/6, CD-1) or rats (e.g., Sprague-Dawley, Wistar) are commonly used. The choice of species and strain should be appropriate for the specific research question.
Routes of Administration:
-
Intraperitoneal (i.p.) injection: A common route for preclinical studies. It offers rapid absorption.
-
Oral gavage (p.o.): A relevant route for assessing the potential for oral bioavailability.
-
Intravenous (i.v.) injection: Used for direct systemic administration and pharmacokinetic studies.
Protocol for Intraperitoneal (i.p.) Injection in Mice:
-
Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment. Handle animals gently to minimize stress.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose (in mg/kg).
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the dosing solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-administration Monitoring: Observe the animals closely for any signs of distress, toxicity, or adverse reactions immediately after injection and at regular intervals for the duration of the study. This includes monitoring for changes in behavior, posture, activity levels, and general appearance.
Mandatory Visualizations
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway of MAGL inhibition.
Experimental Workflow for In Vivo Dosing
Caption: Experimental workflow for in vivo dosing.
References
Application Notes and Protocols for Monoacylglycerol Lipase (MAGL) Inhibitor Administration in Mice
Disclaimer: The following application notes and protocols are provided as a general guideline for the administration of a hypothetical monoacylglycerol lipase (MAGL) inhibitor, herein referred to as Magl-IN-13, to mice. The specific compound "this compound" has not been identified in the public domain. Therefore, the details provided are based on published data for other well-characterized MAGL inhibitors, such as JZL184, MJN110, and MAGLi 432. Researchers must conduct compound-specific validation and optimization.
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to an increase in 2-AG levels, which can potentiate the activation of cannabinoid receptors CB1 and CB2.[3] This mechanism of action has shown therapeutic potential in various preclinical models of pain, inflammation, and neurodegenerative diseases. These notes provide an overview of the common administration routes and protocols for MAGL inhibitors in mice for in vivo research.
Mechanism of Action of MAGL Inhibitors
MAGL inhibitors block the hydrolysis of 2-AG to arachidonic acid (AA) and glycerol. This leads to an accumulation of 2-AG in the brain and peripheral tissues, enhancing endocannabinoid signaling. The therapeutic effects of MAGL inhibitors are attributed to the analgesic, anti-inflammatory, and neuroprotective properties of elevated 2-AG levels.
Administration Routes and Dosage
The choice of administration route and dosage depends on the specific experimental goals, the physicochemical properties of the MAGL inhibitor, and the desired pharmacokinetic profile.
Summary of Administration Parameters for Known MAGL Inhibitors in Mice
| Inhibitor | Administration Route | Vehicle | Dosage Range (mg/kg) | Study Context |
| JZL184 | Intraperitoneal (i.p.) | Saline:Ethanol:Emulphor (18:1:1) | 4 - 40 | Pain, Inflammation |
| JZL184 | Intraperitoneal (i.p.) | 15% DMSO, 4.25% Tween 80, 4.25% PEG 400, 76.5% Saline | 8 - 16 | Inflammation |
| JZL184 | Oral (p.o.) | Not specified | ≥ 4 | Pain |
| MJN110 | Intraperitoneal (i.p.) | DMSO:Cremophor:Saline (1:1:18) | 0.5 - 5 | Traumatic Brain Injury, Pain |
| MAGLi 432 | Not specified | Vehicle solution | 1 | Neuroinflammation |
Data compiled from multiple sources.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies in mice.
Vehicle Preparation
The solubility of MAGL inhibitors can be limited in aqueous solutions. Therefore, a suitable vehicle is crucial for effective delivery.
Protocol 1: Saline-Emulphor Vehicle
-
Prepare a stock solution of Emulphor EL-620 by diluting it to 10% (v/v) in absolute ethanol.
-
For a final injection volume of 10 µL/g of body weight, calculate the required amount of this compound.
-
Dissolve the calculated amount of this compound in the 10% Emulphor/ethanol solution.
-
Add sterile saline (0.9% NaCl) to the solution to achieve a final ratio of 18:1:1 (saline:ethanol:emulphor).
-
Sonicate the final suspension until it is uniform.
Protocol 2: DMSO/Tween/PEG Vehicle
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution.
-
In a separate tube, prepare a mixture of Tween 80 and polyethylene glycol (PEG) 400.
-
Add the DMSO stock solution to the Tween/PEG mixture.
-
Add sterile saline to achieve the final concentrations (e.g., 15% DMSO, 4.25% Tween 80, 4.25% PEG 400, and 76.5% saline).
-
Vortex the solution thoroughly before administration.
Administration Protocol: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and effective route for systemic administration of MAGL inhibitors in mice.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Magl-IN-13 in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-13 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, this compound offers a dual mechanism of action for combating inflammatory pain. It enhances the endogenous signaling of 2-AG, which has analgesic properties mediated by cannabinoid receptors (CB1 and CB2), and simultaneously reduces the production of pro-inflammatory prostaglandins by limiting the availability of their precursor, arachidonic acid.[1][2][3] These characteristics make this compound a valuable tool for investigating the pathophysiology of inflammatory pain and for the development of novel analgesic therapeutics.
Mechanism of Action
This compound's therapeutic potential in inflammatory pain stems from its ability to modulate two key signaling pathways:
-
Enhancement of Endocannabinoid Signaling: this compound inhibits the hydrolysis of 2-AG, leading to its accumulation and enhanced activation of cannabinoid receptors CB1 and CB2.[1] Activation of these receptors has been shown to produce antinociceptive effects in various models of inflammatory and neuropathic pain.[1]
-
Reduction of Pro-inflammatory Eicosanoid Production: The breakdown of 2-AG by MAGL releases arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins (PGE2 and PGD2), through the cyclooxygenase (COX) pathway. By inhibiting MAGL, this compound reduces the pool of AA available for prostaglandin synthesis, thereby exerting anti-inflammatory effects.
Quantitative Data
The following table summarizes the key quantitative data for this compound (also reported as MAGLi 432), a potent, selective, and reversible MAGL inhibitor.
| Parameter | Species | Value | Reference |
| IC50 | Human | 4.2 nM | |
| Mouse | 3.1 nM | ||
| In vivo Dosage | Mouse | 1 mg/kg (i.p.) |
Signaling Pathway
Caption: Signaling pathway of this compound in reducing inflammatory pain.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in common preclinical models of inflammatory pain.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound in an acute inflammatory state.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Von Frey filaments
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure the baseline paw volume/thickness and mechanical withdrawal threshold of the right hind paw for each mouse.
-
Compound Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle to the mice. A positive control group receiving a known NSAID (e.g., indomethacin, 5 mg/kg, i.p.) should be included.
-
Induction of Inflammation: 30 minutes after compound administration, inject 20 µL of 1% carrageenan into the plantar surface of the right hind paw.
-
Assessment of Edema: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The peak edema is typically observed around 5 hours.
-
Assessment of Mechanical Allodynia: At the time of peak edema (e.g., 5 hours), assess mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold by applying filaments of increasing force to the plantar surface of the inflamed paw.
-
Data Analysis: Calculate the percentage increase in paw volume/thickness compared to baseline. Compare the paw withdrawal thresholds between the treatment groups. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model induces a more persistent inflammatory pain state, allowing for the evaluation of a compound's effects on chronic inflammation and associated pain behaviors.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Dynamic Plantar Aesthesiometer or electronic von Frey apparatus
-
Thermal paw stimulation system (e.g., Hargreaves apparatus)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250 g) to the testing environment for at least one week.
-
Baseline Measurements: Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Post-Induction Period: Allow inflammation and pain behaviors to develop over 24-48 hours.
-
Compound Administration: On the test day (e.g., day 3 post-CFA), administer this compound (dose range to be determined, starting around 1 mg/kg, i.p.) or vehicle.
-
Assessment of Mechanical Allodynia: Measure the mechanical withdrawal threshold at various time points (e.g., 1, 2, 4, and 6 hours) after compound administration.
-
Assessment of Thermal Hyperalgesia: Measure the thermal withdrawal latency at the same time points.
-
Data Analysis: Analyze the changes in mechanical withdrawal threshold and thermal withdrawal latency over time for each treatment group. Statistical significance can be determined using a two-way ANOVA with repeated measures.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is useful for studying the systemic anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice (8-10 weeks old) to the experimental conditions.
-
Compound Administration: Administer this compound (1 mg/kg, i.p.) or vehicle.
-
Induction of Inflammation: 30 minutes after compound administration, inject LPS (e.g., 1 mg/kg, i.p.).
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture and harvest tissues (e.g., brain, liver, spleen).
-
Cytokine Analysis: Prepare serum from the blood samples and tissue homogenates. Measure the levels of pro-inflammatory cytokines using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels between the different treatment groups using a one-way ANOVA.
Experimental Workflow
Caption: General workflow for evaluating this compound in inflammatory pain models.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Magl-IN-1 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a critical role in lipid metabolism.[1] It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid that modulates a wide range of physiological processes.[2] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[1][2] AA is a precursor for the synthesis of prostaglandins and other eicosanoids, which are involved in inflammation and pain signaling.[3] By regulating the levels of 2-AG and AA, MAGL is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and inflammation.
Magl-IN-1 is a potent, selective, and reversible inhibitor of MAGL. Its competitive mechanism of action makes it a valuable tool for studying the physiological and pathological roles of MAGL. These application notes provide detailed protocols for measuring the potency and efficacy of Magl-IN-1, enabling researchers to accurately characterize its inhibitory activity and cellular effects.
Data Presentation
The following tables summarize the quantitative data for Magl-IN-1's potency and efficacy based on available information.
Table 1: In Vitro Potency of Magl-IN-1
| Parameter | Value | Cell/System | Reference |
| IC50 | 80 nM | Recombinant MAGL | |
| Ki | 39 nM | Competitive binding with 4-nitrophenylacetate | |
| IC50 | 193 nM | U937 cells ([3H]2-oleoyl glycerol hydrolysis) | |
| IC50 | 2.1 µM | Mouse brain membrane preparations (2-OG hydrolysis) |
Table 2: In Vitro Efficacy of Magl-IN-1 (Anti-proliferative Activity)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MDA-MB-231 | Breast | 7.9 | 96 h | |
| HCT116 | Colorectal | 21 | 96 h | |
| CAOV3 | Ovarian | 25 | 96 h | |
| SKOV3 | Ovarian | 15 | 96 h | |
| OVCAR3 | Ovarian | 57 | 96 h |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MAGL signaling pathway and a general experimental workflow for characterizing MAGL inhibitors like Magl-IN-1.
MAGL Signaling Pathway and Inhibition by Magl-IN-1.
General Experimental Workflow for MAGL Inhibitor Testing.
Experimental Protocols
Protocol 1: In Vitro MAGL Potency Assay (IC50 Determination)
This protocol describes a colorimetric assay using 4-nitrophenyl acetate (4-NPA) as a substrate to determine the IC50 value of Magl-IN-1.
Materials:
-
Recombinant human MAGL
-
Magl-IN-1
-
4-Nitrophenyl acetate (4-NPA)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Magl-IN-1 dilutions: Prepare a stock solution of Magl-IN-1 in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay setup: In a 96-well plate, add 10 µL of each Magl-IN-1 dilution or DMSO (for vehicle control) to the appropriate wells.
-
Add substrate: Add 150 µL of 133.3 µM 4-NPA (in assay buffer) to each well.
-
Initiate reaction: Start the enzymatic reaction by adding 40 µL of recombinant human MAGL (e.g., 11 ng/well) to each well. The final volume should be 200 µL.
-
Incubation and measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at room temperature. The rate of 4-nitrophenol production is proportional to MAGL activity.
-
Data analysis:
-
Calculate the rate of reaction (V) for each concentration of Magl-IN-1 by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the activity of the vehicle control as 100%.
-
Plot the percentage of MAGL activity against the logarithm of the Magl-IN-1 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Efficacy Assay (Anti-proliferative Effect)
This protocol outlines the measurement of the anti-proliferative efficacy of Magl-IN-1 on a selected cancer cell line (e.g., MDA-MB-231) using an MTT assay.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Magl-IN-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound treatment: Prepare serial dilutions of Magl-IN-1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted Magl-IN-1 solutions (or medium with DMSO for vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by setting the absorbance of the vehicle-treated cells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the Magl-IN-1 concentration.
-
Determine the IC50 value, the concentration at which a 50% reduction in cell viability is observed, by fitting the data to a dose-response curve.
-
Logical Relationships
The following diagram illustrates the logical cascade from MAGL inhibition by Magl-IN-1 to its ultimate cellular and physiological effects.
Logical Flow from Magl-IN-1 Inhibition to Therapeutic Outcomes.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Magl-IN-13 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Magl-IN-13, a potent and reversible inhibitor of monoacylglycerol lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent, highly selective, and reversible inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG and a decrease in the levels of AA and its downstream pro-inflammatory metabolites, such as prostaglandins.[3][4] This modulation of the endocannabinoid system has therapeutic potential in a variety of diseases, including neurological disorders, inflammation, pain, and cancer.[5]
Q2: What are the reported IC₅₀ values for this compound?
A2: this compound, also referred to as MAGLi 432, demonstrates high potency against both human and mouse MAGL. The reported IC₅₀ values are 4.2 nM for the human enzyme and 3.1 nM for the mouse enzyme in enzymatic assays. In competitive activity-based protein profiling (ABPP) assays in brain lysates, the IC₅₀ is in the range of 1-10 nM.
Q3: Is this compound selective for MAGL?
A3: Yes, this compound is reported to be a highly selective inhibitor for MAGL. Competitive ABPP studies have shown that it does not significantly inhibit other serine hydrolases, such as fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation. This selectivity is a key advantage over some irreversible MAGL inhibitors which can have off-target effects.
Q4: What is the difference between a reversible and an irreversible MAGL inhibitor?
A4: A reversible inhibitor, like this compound, binds non-covalently to the enzyme's active site, and its effect can be diminished by dilution. An irreversible inhibitor typically forms a stable covalent bond with the enzyme, leading to permanent inactivation. Chronic use of irreversible MAGL inhibitors has been associated with desensitization of cannabinoid receptor 1 (CB1), which can limit their therapeutic potential. Reversible inhibitors may offer a better safety profile by allowing for a more controlled modulation of 2-AG levels.
Quantitative Data
Table 1: Potency of this compound (MAGLi 432)
| Target | Species | Assay Type | IC₅₀ | Reference |
| MAGL | Human | Enzymatic Assay | 4.2 nM | |
| MAGL | Mouse | Enzymatic Assay | 3.1 nM | |
| MAGL | Human | Competitive ABPP | 1-10 nM | |
| MAGL | Mouse | Competitive ABPP | 1-10 nM |
Table 2: Solubility and Vehicle Information for this compound (MAGLi 432)
| Solvent/Vehicle | Concentration/Ratio | Notes | Reference |
| DMSO | Stock solutions | This compound is soluble in DMSO for in vitro use. | |
| In vivo vehicle | 1:1:8 mixture of DMSO, Polysorbate 80 (Tween 80), and 0.9% (w/v) NaCl | Used for intraperitoneal (i.p.) administration in mice. |
Signaling Pathway
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
In Vitro Experiments
Q: My this compound is not showing any inhibition of MAGL activity in my enzymatic assay.
A: This could be due to several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of this compound activity in vitro.
Q: I am seeing inconsistent results in my cell-based assay when measuring 2-AG levels after treatment with this compound.
A: Inconsistent 2-AG measurements can arise from sample handling and experimental variability.
-
Cell Lysis and Lipid Extraction: Ensure rapid and efficient cell lysis and lipid extraction to prevent enzymatic degradation of 2-AG. Keep samples on ice at all times.
-
Inhibitor Incubation Time: Optimize the incubation time with this compound. A 6-hour incubation has been shown to be effective.
-
Cell Density: Ensure consistent cell seeding density across all wells, as this can affect the basal levels of 2-AG.
-
Control for Basal 2-AG Levels: Always include a vehicle-treated control (e.g., DMSO) to accurately determine the fold-increase in 2-AG levels upon this compound treatment.
In Vivo Experiments
Q: I am having trouble with the solubility and administration of this compound for my in vivo mouse study.
A: this compound has low aqueous solubility. A commonly used vehicle for intraperitoneal (i.p.) injection in mice is a 1:1:8 mixture of DMSO, Polysorbate 80 (Tween 80), and 0.9% (w/v) NaCl.
-
Preparation: First, dissolve the this compound in DMSO. Then, add the Polysorbate 80 and mix thoroughly. Finally, add the saline solution. The final solution should be a homogenous suspension.
-
Administration: Ensure the solution is well-mixed before each injection to ensure consistent dosing.
Q: I am not observing the expected pharmacological effect in my in vivo study, or the effect is not consistent.
A: Several factors can contribute to a lack of or inconsistent in vivo efficacy.
-
Dose and Route of Administration: A dose of 1 mg/kg via i.p. injection has been shown to be effective in mice. Ensure accurate dosing based on the animal's body weight.
-
Target Engagement: Confirm that this compound is reaching its target in the brain and inhibiting MAGL activity. This can be assessed ex vivo using competitive ABPP on brain lysates from treated animals.
-
Pharmacokinetics: The timing of your behavioral or physiological measurements relative to the administration of this compound is critical. The peak effect will depend on the pharmacokinetic profile of the compound.
-
Animal Model: The specific animal model and the pathological state can influence the outcome. For example, in a lipopolysaccharide (LPS)-induced neuroinflammation model, this compound was shown to inhibit MAGL and reduce prostaglandin levels in the brain, but it did not ameliorate BBB permeability or reduce pro-inflammatory cytokines in the cortex.
Experimental Protocols
Detailed Methodology for a Fluorometric MAGL Enzyme Inhibition Assay
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Human or mouse recombinant MAGL enzyme
-
Fluorogenic MAGL substrate (e.g., 4-Nitrophenyl acetate or a more specific substrate)
-
Assay Buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.2-7.5)
-
This compound stock solution in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the MAGL enzyme in cold assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Protocol:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the this compound dilutions or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the MAGL enzyme working solution to all wells except the no-enzyme control wells.
-
Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Detailed Methodology for Competitive Activity-Based Protein Profiling (ABPP)
This protocol is based on published methods for assessing MAGL activity in complex proteomes.
Materials:
-
Tissue or cell lysates
-
This compound stock solution in DMSO
-
Activity-based probe (ABP) for serine hydrolases (e.g., FP-TAMRA) or a MAGL-specific probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues in an appropriate buffer (e.g., PBS).
-
Determine the protein concentration of the lysates.
-
-
Competitive Labeling:
-
In separate tubes, pre-incubate a consistent amount of protein lysate with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.
-
Add the activity-based probe to each tube and incubate for another set period (e.g., 30 minutes) at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore.
-
-
Data Analysis:
-
The intensity of the fluorescent band corresponding to MAGL (typically around 33-35 kDa) will decrease with increasing concentrations of this compound.
-
Quantify the band intensities and plot them against the inhibitor concentration to determine the IC₅₀ for target engagement.
-
The absence of changes in other fluorescent bands indicates the selectivity of the inhibitor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Magl-IN-13 Concentration for Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Magl-IN-13 and other monoacylglycerol lipase (MAGL) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[3][4] By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a decrease in the levels of arachidonic acid.[3] This modulation of the 2-AG signaling pathway can have various downstream effects, making MAGL inhibitors valuable tools for studying a range of physiological and pathological processes.
Q2: What is a recommended starting concentration for this compound in cell culture?
A definitive starting concentration for a novel inhibitor like this compound depends on the specific cell line and experimental endpoint. However, a common practice is to perform a dose-response experiment. Based on data from other MAGL inhibitors, a broad concentration range from 10 nM to 10 µM is a reasonable starting point. If the IC50 value of this compound for MAGL is known, you can center your concentrations around this value. For example, some potent MAGL inhibitors show IC50 values in the low nanomolar range.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent, most commonly anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is active in my cells?
To confirm the on-target activity of this compound, you can measure the downstream effects of MAGL inhibition. This can be achieved by:
-
Measuring 2-AG and Arachidonic Acid Levels: The most direct method is to quantify the levels of 2-AG (expected to increase) and arachidonic acid (expected to decrease) in cell lysates using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Assessing Downstream Signaling: Investigate the activation of cannabinoid receptors (CB1 and CB2), which are targeted by 2-AG.
-
MAGL Activity Assay: You can perform an in vitro MAGL activity assay using cell lysates treated with this compound to directly measure the inhibition of the enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak biological effect | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). |
| Inhibitor Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh working solutions for each experiment. For long-term experiments, consider refreshing the medium with a new inhibitor at regular intervals. Assess inhibitor stability in your specific media using HPLC or LC-MS/MS. | |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells. | Review the physicochemical properties of this compound. If poor permeability is suspected, consider using a different MAGL inhibitor with better cell penetration characteristics. | |
| High Cell Density: Overly confluent cell cultures can sometimes exhibit altered responses to inhibitors. | Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. | |
| High Cytotoxicity Observed | Concentration Too High: The concentration of this compound may be in a toxic range for the specific cell line. | Perform a cell viability assay (e.g., MTT, WST-1) to determine the cytotoxic concentration range. Use the lowest effective concentration that elicits the desired biological effect without significant cell death. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the same final concentration of solvent) to assess solvent-specific toxicity. | |
| Off-Target Effects: The inhibitor may be affecting other essential cellular pathways, leading to toxicity. | Review the selectivity profile of this compound if available. Compare the observed phenotype with that of other known, structurally different MAGL inhibitors to see if the toxicity is target-specific. | |
| Precipitation of Inhibitor in Media | Poor Aqueous Solubility: Many small molecule inhibitors have low solubility in aqueous solutions like cell culture media. | Pre-warm the cell culture medium to 37°C before adding the inhibitor. Optimize the dilution method by adding the inhibitor stock solution to the medium with gentle vortexing. |
| "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. | Try a serial dilution approach, gradually decreasing the solvent concentration. |
Quantitative Data Summary
The following tables summarize IC50 values for various MAGL inhibitors and the observed effects of MAGL inhibition on 2-AG and arachidonic acid levels from published studies. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Select MAGL Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| MAGLi 432 | Human MAGL | 4.2 nM | Enzymatic Assay | |
| MAGLi 432 | Mouse MAGL | 3.1 nM | Enzymatic Assay | |
| JZL 184 | Human MAGL | 8.1 nM | Enzymatic Assay | |
| JZL 184 | Mouse MAGL | 2.9 nM | Enzymatic Assay | |
| MAGL inhibitor 21 | Mouse Brain MAGL | 0.18 µM | Enzymatic Assay | |
| MAGL inhibitor compound 23 | MAGL | 80 nM | Enzymatic Assay | |
| MAGL-IN-4 | MAGL | 6.2 nM | Enzymatic Assay | |
| Pristimerin | MAGL | 93 nM | Enzymatic Assay |
Table 2: Effect of MAGL Inhibition on 2-AG and Arachidonic Acid (AA) Levels
| Inhibitor (Concentration/Dose) | System | Change in 2-AG Level | Change in AA Level | Reference |
| JZL184 (1 µM) | Organotypic Hippocampal Slice Cultures | ~7-fold increase | Not Reported | |
| MAGLi 432 (1 µM) | Human Brain Microvascular Endothelial Cells | ~18-fold increase | No significant change | |
| MAGLi 432 (1 µM) | Human Primary Astrocytes | ~18-fold increase | Significant depletion | |
| MAGLi 432 (1 µM) | Human Primary Pericytes | ~70-fold increase | Significant depletion | |
| JZL184 (systemic administration) | 5xFAD Mice Brain | ~6 to 7-fold increase | ~75% reduction |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for MAGL Expression
This protocol outlines the steps to determine the expression level of MAGL in your cell line.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAGL overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MAGL Activity Assay (Fluorometric)
This is a generalized protocol based on commercially available kits.
-
Sample Preparation: Homogenize cells (e.g., 1 x 10^6) in ice-cold assay buffer. Centrifuge to remove cell debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the cell lysate to wells designated for total activity and background control. Add a specific MAGL inhibitor to the background control wells.
-
Inhibitor Incubation: Incubate the plate for 20-30 minutes at 37°C to allow the inhibitor to bind to MAGL.
-
Substrate Addition: Add a fluorogenic MAGL substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 360/460 nm).
-
Calculation: The specific MAGL activity is the difference between the total activity and the background activity.
Visualizations
Caption: Signaling pathway of MAGL and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Magl-IN-12 () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-13 solubility and stability issues
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility and stability challenges encountered when working with Magl-IN-13.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is most effectively dissolved in organic solvents. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. One similar MAGL inhibitor showed a solubility of up to 20 mg/mL in DMSO and 25 mg/mL in DMF.[1]
Q2: I dissolved this compound in my aqueous buffer/cell culture medium and it immediately precipitated. What went wrong?
A2: This is a common issue known as "precipitation upon dilution." this compound, like many small molecule inhibitors, has poor aqueous solubility. When a concentrated stock solution (in an organic solvent like DMSO) is diluted into an aqueous medium, the compound can crash out of solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt to use the lowest effective concentration in your experiment.
-
Increase DMSO Carryover (with caution): Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5%).
-
Use a Surfactant: Consider using a biocompatible surfactant like Tween® 80 or Cremophor® EL to improve solubility in aqueous solutions.
-
Sonication: After dilution, briefly sonicate the solution to help break up any precipitate and encourage dissolution.
-
Gentle Warming: Gently warm the solution to 37°C, as this can sometimes improve solubility. Do not boil.
-
Q3: How should I store the solid this compound compound and its stock solutions?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the solid compound should be stable for years.[1]
-
Stock Solutions: For a similar compound, MAGL-IN-4, prepared stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable over time in my experimental buffer at 37°C?
A4: The stability of this compound in aqueous buffers can be limited and is dependent on the specific buffer composition, pH, and temperature. It is highly recommended to prepare working solutions fresh for each experiment from a frozen stock.[2] If your experiment runs for several hours or days, you should perform a stability test to ensure the compound remains intact and at the desired concentration. See the Protocol for Evaluating Compound Stability in Aqueous Buffer below.
Q5: My experimental results are inconsistent. Could this be related to this compound solubility or stability?
A5: Yes, absolutely. If the compound precipitates out of solution, its effective concentration will be lower than intended, leading to variable or weaker-than-expected results. Similarly, if the compound degrades during the experiment, its potency will decrease over time. Always visually inspect your solutions for any signs of precipitation before use. If you suspect stability issues, a pilot stability experiment is recommended.
Quantitative Data Summary
The following tables provide solubility and storage data, drawing on information from similar MAGL inhibitors as a reference.
Table 1: Representative Solubility of a MAGL Inhibitor Data based on "MAGL inhibitor compound 23", a structurally related molecule.[1]
| Solvent | Concentration |
| DMSO | ~20 mg/mL |
| DMF | ~25 mg/mL |
| Ethanol | ~2.5 mg/mL |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL |
Table 2: Recommended Storage Conditions for Stock Solutions Data based on "MAGL-IN-4", a related MAGL inhibitor.
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage. Aliquot into single-use vials. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Calculate Required Volume: Determine the volume of DMSO needed. For example, to make a 10 mM stock from 1 mg of this compound (assuming a hypothetical Molecular Weight of 400 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 400 g/mol )) * 1,000,000 = 250 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Solubilization: Vortex the solution for 30-60 seconds. If necessary, gently warm the vial with your hand or in a 37°C water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use polypropylene tubes and store at -80°C.
Protocol 2: Troubleshooting Workflow for Compound Precipitation
This protocol outlines the steps to address compound precipitation when diluting a stock solution into an aqueous buffer.
Visualizing Pathways and Processes
MAGL Signaling Pathway and Inhibition by this compound
Monoacylglycerol lipase (MAGL) is a key enzyme that links endocannabinoid and eicosanoid signaling pathways. MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to produce arachidonic acid (AA) and glycerol. AA is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting MAGL, this compound causes an accumulation of 2-AG, which enhances signaling through cannabinoid receptors (CB1/CB2), while simultaneously reducing the levels of AA and subsequent prostaglandins, thereby decreasing inflammation.
Workflow for Assessing Compound Stability
This diagram illustrates a logical workflow for conducting a stability study of this compound in an experimental buffer.
References
Preventing Magl-IN-13 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Magl-IN-13 in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Problem 1: Precipitate formation in this compound stock solution upon storage.
| Possible Cause | Recommended Solution |
| Low Solubility in Aqueous Solutions | This compound is a lipophilic molecule with low aqueous solubility. When diluting a DMSO stock solution into an aqueous buffer, the concentration of the organic solvent may be too low to maintain solubility. Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. Note that the final solvent concentration should be compatible with your experimental system. |
| Temperature Fluctuations | Repeated freeze-thaw cycles can lead to precipitation. Aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes. |
| Incorrect Storage Temperature | Storing the solution at an inappropriate temperature can affect solubility. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[1] |
Problem 2: Loss of this compound activity in experiments.
| Possible Cause | Recommended Solution |
| Hydrolytic Degradation | As a carbamate-containing compound, this compound may be susceptible to hydrolysis, particularly in basic aqueous solutions (pH > 7.4).[2][3] Prepare fresh dilutions of this compound in your experimental buffer immediately before use. If the experimental buffer has a basic pH, consider assessing the stability of this compound in that buffer over the time course of your experiment. |
| Photodegradation | Exposure to light, especially UV light, can lead to the degradation of photosensitive small molecules.[4][5] Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Oxidation | The presence of oxidizing agents in the solution or exposure to air over extended periods can lead to oxidative degradation. Use high-purity solvents and degas aqueous buffers if necessary. Store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
| Adsorption to Surfaces | Lipophilic compounds like this compound can adsorb to the surface of plasticware, leading to a decrease in the effective concentration. Use low-adhesion microplates and pipette tips. Consider including a small percentage of a non-ionic surfactant like Tween-20 in your buffers to prevent adsorption, ensuring it does not interfere with your assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like this compound. Ensure you are using high-purity, anhydrous DMSO to minimize water content, which could contribute to hydrolysis over time.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My experimental buffer is slightly basic. Will this affect the stability of this compound?
A3: Carbamate-containing compounds can be susceptible to hydrolysis under basic conditions. The rate of hydrolysis is dependent on the specific structure of the compound, the pH, and the temperature. It is advisable to prepare fresh dilutions of this compound in your basic buffer immediately before each experiment. For critical or long-duration experiments, you may need to perform a preliminary stability study of this compound in your specific buffer.
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable method to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and provide quantitative information on its purity.
Q5: Are there any visual indicators of this compound degradation?
A5: While a change in color or the appearance of a precipitate can indicate degradation or solubility issues, the absence of these visual cues does not guarantee stability. Chemical degradation can occur without any visible changes. Therefore, analytical verification is the most definitive approach.
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Stock Solutions
-
Solvent Preparation: Use anhydrous, high-purity DMSO.
-
Dissolution: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. Dissolve the appropriate amount of this compound in DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed amber vials or tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in an Aqueous Experimental Buffer
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration. Also, prepare a "time zero" control sample by immediately stopping the reaction (e.g., by mixing with a quenching solution like ice-cold acetonitrile).
-
Incubation: Incubate the test solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and quench the reaction as in step 1.
-
Analysis: Analyze the samples from each time point, including the "time zero" control, using a validated stability-indicating analytical method such as HPLC or LC-MS.
-
Data Evaluation: Compare the peak area of the intact this compound at each time point to the "time zero" sample to determine the percentage of degradation over time.
Visualizations
Caption: A logical workflow for troubleshooting this compound degradation.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability in solution.
References
- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Magl-IN-13 Off-Target Activity
Welcome to the technical support center for researchers utilizing Magl-IN-13 and other monoacylglycerol lipase (MAGL) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results and differentiate between on-target and off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is designated as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1] By inhibiting MAGL, this compound is expected to increase the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[1] This modulation of the endocannabinoid system has potential therapeutic applications in pain, inflammation, and neurodegenerative diseases.[1] Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[2]
Q2: What are the potential off-targets for a MAGL inhibitor like this compound?
MAGL belongs to the serine hydrolase superfamily. Therefore, inhibitors designed to target MAGL may also interact with other enzymes in this family. The most common and critical off-targets for MAGL inhibitors include:
-
Fatty Acid Amide Hydrolase (FAAH): The principal enzyme that degrades anandamide (AEA), another major endocannabinoid.
-
α/β-Hydrolase Domain-Containing 6 (ABHD6) and 12 (ABHD12): These enzymes also contribute to 2-AG hydrolysis, although to a lesser extent than MAGL.[3]
-
Carboxylesterases (CES): A broad family of serine hydrolases involved in the metabolism of various esters. Some MAGL inhibitors have been shown to interact with CES enzymes, particularly in peripheral tissues.
Q3: What are the initial signs that my experimental results with this compound might be due to off-target effects?
Several indicators may suggest that the observed phenotype is not solely due to MAGL inhibition:
-
Discrepancy with known MAGL inhibition phenotypes: The observed cellular or in vivo effect is inconsistent with previously published results for well-characterized, highly selective MAGL inhibitors (e.g., JZL184, KML29).
-
High concentration required for effect: The effective concentration of this compound in your assay is significantly higher than its expected biochemical potency (IC50 or Ki) for MAGL. Off-target effects often manifest at higher concentrations.
-
Inconsistent results with other MAGL inhibitors: A structurally different and validated MAGL inhibitor does not produce the same phenotype in your experimental system.
-
Contradiction with genetic validation: The phenotype observed with this compound differs from that seen with genetic knockdown (siRNA/shRNA) or knockout (CRISPR-Cas9) of the MGLL gene.
-
Unexpected cellular toxicity: The inhibitor causes significant cell death or stress at concentrations where a selective MAGL inhibitor is typically well-tolerated.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular response or in vivo effect that is not consistent with the known functions of MAGL.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Validate with a Secondary Inhibitor:
-
Protocol: Treat your cells or animal models with a well-characterized and structurally different MAGL inhibitor (e.g., JZL184 or KML29).
-
Expected Outcome: If the secondary inhibitor recapitulates the phenotype observed with this compound, it is more likely to be an on-target effect of MAGL inhibition. If not, an off-target effect of this compound is probable.
-
-
Perform a Dose-Response Curve:
-
Protocol: Test a wide range of this compound concentrations in your assay.
-
Expected Outcome: A clear, sigmoidal dose-response curve that correlates with the known or expected IC50 of this compound for MAGL suggests on-target activity. Off-target effects may appear only at higher concentrations, often with a different slope or potency.
-
-
Conduct Genetic Validation:
-
Protocol: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate MAGL expression in your cell model.
-
Expected Outcome: If the genetic knockdown/knockout of MAGL phenocopies the effect of this compound, this provides strong evidence for an on-target mechanism.
-
-
Perform Target Engagement and Selectivity Profiling:
-
Protocol: Use Activity-Based Protein Profiling (ABPP) to assess the selectivity of this compound across the serine hydrolase family in a relevant proteome (e.g., mouse brain lysate).
-
Expected Outcome: ABPP will reveal which serine hydrolases are inhibited by this compound at various concentrations. This can confirm on-target engagement with MAGL and identify specific off-targets.
-
Issue 2: High Cellular Toxicity Observed
You observe significant cell death, reduced proliferation, or cellular stress at concentrations intended to inhibit MAGL.
Troubleshooting Workflow:
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Magl-IN-13 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Magl-IN-13 who are not observing the expected effects in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3] By inhibiting MAGL, this compound is expected to increase the levels of 2-AG and decrease the levels of arachidonic acid and its downstream pro-inflammatory metabolites, such as prostaglandins.[4][5] This mechanism makes MAGL inhibitors like this compound valuable research tools for studying the endocannabinoid system and as potential therapeutics for various disorders, including pain, inflammation, and neurodegenerative diseases.
Q2: What are the expected quantitative outcomes of successful this compound inhibition?
Successful inhibition of MAGL by this compound should result in a dose-dependent decrease in MAGL activity, a significant increase in 2-AG levels, and a corresponding decrease in arachidonic acid levels. The specific magnitude of these changes can vary depending on the experimental system (e.g., cell type, tissue, in vivo vs. in vitro). Below are some expected values based on published data for potent MAGL inhibitors.
Table 1: Expected In Vitro Efficacy of Potent MAGL Inhibitors
| Parameter | Cell Line/System | Inhibitor | Concentration | Expected Outcome | Reference |
|---|---|---|---|---|---|
| IC50 | Human MAGL | MAGLi 432 | 4.2 nM | 50% inhibition of MAGL activity | |
| IC50 | Human MAGL | JZL 184 | 8 nM | 50% inhibition of MAGL activity | |
| IC50 | Human MAGL | KML29 | 2.5 nM | 50% inhibition of MAGL activity |
| Target Occupancy | Human BMECs | MAGLi 432 | 10 nM - 10 µM | Effective MAGL target occupancy with IC50 < 10 nM | |
Table 2: Expected In Vivo/Ex Vivo Effects of Potent MAGL Inhibitors
| Parameter | Animal Model | Inhibitor | Dose | Expected Outcome | Reference |
|---|---|---|---|---|---|
| MAGL Activity | Mouse Brain | MAGLi 432 | 1 mg/kg | Reduction to almost undetectable levels | |
| 2-AG Levels | Mouse Brain | JZL184 | - | > 5-fold increase | |
| Arachidonic Acid | Mouse Brain | JZL184 | - | Significant reduction |
| 2-AG Levels | Mouse Brain | KML29 | 5 mg/kg | Significant elevation | |
Q3: Are there known off-target effects for MAGL inhibitors?
While some MAGL inhibitors are highly selective, off-target effects can occur, particularly at higher concentrations. For instance, the well-characterized MAGL inhibitor JZL184 has been shown to interact with other serine hydrolases, including fatty acid amide hydrolase (FAAH) and carboxylesterases (CES). It is crucial to profile the selectivity of any MAGL inhibitor used. Off-target effects can lead to unexpected biological responses and confound data interpretation.
Troubleshooting Guide
Problem 1: No or Low Inhibition of MAGL Activity
If you are not observing the expected inhibition of MAGL activity with this compound, consider the following potential causes and solutions.
Possible Causes:
-
Compound Instability or Degradation: this compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in calculating or preparing the working concentrations of the inhibitor.
-
Assay Conditions: Suboptimal assay buffer pH, temperature, or incubation time.
-
Enzyme Source and Activity: The MAGL enzyme preparation may have low activity or may not be the correct species for the inhibitor.
-
Solvent Effects: The solvent used to dissolve this compound may be interfering with the assay at the final concentration.
Solutions:
-
Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (typically at -20°C or -80°C).
-
Confirm Concentration: Double-check all calculations and dilutions. Prepare fresh dilutions from a new stock.
-
Optimize Assay Parameters:
-
Ensure the assay buffer pH is optimal for MAGL activity (typically around pH 7.4-8.0).
-
Optimize incubation time with the inhibitor; some inhibitors require a pre-incubation period to achieve maximal effect.
-
Run the assay at the recommended temperature (often room temperature or 37°C).
-
-
Validate Enzyme Source: Confirm the activity of your MAGL enzyme preparation using a known, potent inhibitor as a positive control (e.g., JZL184). Verify that this compound is effective against the species of MAGL you are using (e.g., human, mouse, rat).
-
Solvent Control: Run a vehicle control with the same final concentration of solvent (e.g., DMSO) used for this compound to ensure it is not affecting enzyme activity.
Problem 2: Lack of Expected Downstream Effects (e.g., No Increase in 2-AG)
Even with confirmed MAGL inhibition, you may not observe the expected downstream changes in lipid mediators.
Possible Causes:
-
Alternative Metabolic Pathways: In some cell types or tissues, other enzymes like ABHD6 and ABHD12 can also hydrolyze 2-AG, compensating for MAGL inhibition.
-
Insufficient Inhibition: The level of MAGL inhibition achieved may not be sufficient to cause a significant accumulation of 2-AG.
-
Rapid 2-AG Metabolism: The newly accumulated 2-AG may be rapidly metabolized through other pathways.
-
Chronic Inhibition and Tolerance: Prolonged exposure to MAGL inhibitors can lead to desensitization of cannabinoid receptors and functional antagonism of the endocannabinoid system, potentially masking the effects of increased 2-AG.
-
Cell-Specific Differences: The regulation of arachidonic acid production can be cell-specific. In some cells, phospholipase A₂ (PLA₂) may be the primary source of arachidonic acid, not MAGL.
Solutions:
-
Characterize Your System: Determine the relative contribution of different hydrolases to 2-AG degradation in your specific experimental model.
-
Increase Inhibitor Concentration/Dose: Ensure you are using a concentration or dose of this compound that achieves near-complete MAGL inhibition.
-
Time-Course Experiments: Measure 2-AG and arachidonic acid levels at multiple time points after inhibitor treatment to capture the dynamic changes.
-
Consider Acute vs. Chronic Effects: Be aware that the biological effects of acute and chronic MAGL inhibition can differ significantly.
-
Investigate Alternative Pathways: If arachidonic acid levels are unchanged, consider the role of other enzymes like PLA₂ in your system.
Experimental Protocols
General Protocol for In Vitro MAGL Activity Assay (Colorimetric)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the MAGL enzyme solution in the assay buffer.
-
Prepare the substrate solution (e.g., a chromogenic substrate like p-nitrophenyl acetate).
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the MAGL enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at the desired temperature for a specified time (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of MAGL and its Inhibition
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low MAGL Inhibition
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cell Permeability of Magl-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of Magl-IN-13. The following information offers detailed experimental protocols and data interpretation guidance to address common challenges encountered during permeability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is a potent, selective, and reversible inhibitor of Monoacylglycerol Lipase (MAGL). It belongs to a class of benzylpiperidine-based inhibitors.[1][2] The MAGL enzyme is located in the cytoplasm of cells.[1] Therefore, for this compound to be effective, it must be able to cross the cell membrane to reach its intracellular target and exert its inhibitory effect. Assessing its cell permeability is a critical step in its preclinical development to predict its potential therapeutic efficacy.
Q2: Has the cell permeability of this compound been previously assessed?
A2: Yes, the permeability of this compound (referred to as compound 13 in the primary literature) has been evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] This assay is a high-throughput method used to predict passive membrane transport.
Q3: What are the recommended in vitro models for assessing the cell permeability of this compound?
A3: Several in vitro models can be used to assess the cell permeability of this compound. The choice of assay depends on the specific information required (e.g., passive diffusion, active transport, or blood-brain barrier penetration).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that models passive diffusion across an artificial lipid membrane. It is a good first-line screen for membrane permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is useful for predicting oral absorption and identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This cell-based assay uses a canine kidney epithelial cell line. MDCK cells can be transfected with specific transporters, such as human P-gp (MDCK-MDR1), making this assay particularly useful for studying the role of efflux transporters in limiting permeability, including at the blood-brain barrier.
Q4: My this compound shows low permeability in the Caco-2 assay, but high permeability in the PAMPA assay. What could be the reason?
A4: A discrepancy between high PAMPA permeability and low Caco-2 permeability often suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane. These transporters actively pump the compound out of the cell, reducing its net permeability across the cell monolayer. To confirm this, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.
Q5: I am observing low recovery of this compound in my permeability assays. What are the potential causes and how can I troubleshoot this?
A5: Low recovery of a compound in permeability assays can be due to several factors:
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.
-
Non-Specific Binding: The compound may be binding to the plasticware of the assay plate.
-
Cellular Accumulation: The compound may be accumulating within the cell monolayer.
-
Metabolism: The compound may be metabolized by enzymes present in the cells (primarily in Caco-2 or MDCK assays).
To troubleshoot low recovery, consider the following:
-
Solubility Assessment: Determine the aqueous solubility of this compound in the assay buffer. If solubility is low, you may need to add a small percentage of a co-solvent like DMSO (typically ≤1%).
-
Use of Low-Binding Plates: Employ low-adhesion plates to minimize non-specific binding.
-
Inclusion of a Protein Sink: Adding a protein like Bovine Serum Albumin (BSA) to the receiver compartment can help to reduce non-specific binding and better mimic in vivo conditions.
-
Mass Balance Calculation: Quantify the amount of compound in the donor and acceptor compartments, as well as in the cell lysate, to determine where the compound is being lost.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor plate (96-well)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (or other suitable lipid)
-
Organic solvent (e.g., DMSO) for stock solution
-
Plate reader or LC-MS/MS for quantification
Methodology:
-
Prepare Lipid Membrane: Coat the filter of the donor plate with a solution of 1% lecithin in dodecane.
-
Prepare Solutions:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%). This is the donor solution .
-
The acceptor solution is PBS (pH 7.4).
-
-
Assay Assembly:
-
Add the acceptor solution to the wells of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Add the donor solution containing this compound to the wells of the donor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using established equations that take into account the concentration in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).
-
Additionally, assess the permeability of a low-permeability marker, Lucifer yellow.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Bidirectional Permeability and Efflux Ratio (optional):
-
To determine if this compound is a substrate for efflux transporters, perform the permeability assay in the reverse direction (Basolateral to Apical - B-A).
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
-
Quantification and Data Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Data Presentation
Table 1: Representative Permeability Data for a Hypothetical MAGL Inhibitor
| Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| PAMPA | 15.2 ± 1.8 | N/A | High |
| Caco-2 (A-B) | 2.5 ± 0.4 | 4.8 | Low |
| Caco-2 (B-A) | 12.0 ± 1.5 | - | |
| MDCK-MDR1 (A-B) | 1.8 ± 0.3 | 6.2 | Low |
| MDCK-MDR1 (B-A) | 11.2 ± 1.1 | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
References
Magl-IN-13 inconsistent results between experiments
Welcome to the technical support center for Magl-IN-13. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is a serine hydrolase that plays a critical role in lipid signaling by hydrolyzing monoacylglycerols into glycerol and fatty acids.[1] Specifically, it is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can enhance the activation of cannabinoid receptors (CB1 and CB2).[1] Additionally, MAGL inhibition reduces the levels of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Q2: I am observing significant variability in the potency (IC50) of this compound between different experimental runs. What could be the cause?
Inconsistent IC50 values for this compound can arise from several factors. These may include issues with compound stability and solubility, variations in experimental conditions, and differences between cell lines or tissue preparations. To troubleshoot this, it is crucial to ensure consistent handling and preparation of the inhibitor and to standardize all assay parameters.
A troubleshooting flowchart to diagnose the source of variability is provided below.
Q3: My cell viability results are inconsistent after treatment with this compound. What should I check?
Inconsistent cell viability can be due to several factors, including the mechanism of action of this compound, which can vary between cell types. MAGL inhibition has been shown to decrease proliferation and increase apoptosis in some cancer cell lines.
Potential Causes for Inconsistency:
-
Cell Density: The initial seeding density of cells can significantly impact the outcome of viability assays.
-
Compound Solubility: Poor solubility of this compound in the culture medium can lead to variable effective concentrations.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. It is recommended to keep the final solvent concentration low (e.g., ≤0.1%).
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Results can vary depending on the assay used.
For a detailed protocol on assessing cell viability, please refer to the Experimental Protocols section.
Experimental Protocols
MAGL Activity Assay
This protocol is adapted from fluorogenic substrate-based assays used for screening MAGL inhibitors.
Materials:
-
Human recombinant MAGL or cell/tissue lysates
-
Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
This compound stock solution (in DMSO)
-
Fluorogenic substrate (e.g., AA-HNA)
-
96-well black, flat-bottom plates
Procedure:
-
Add 5 µl of this compound dilutions (prepared from a 40x concentrated stock in DMSO) to the wells of a 96-well plate.
-
Add 145 µl of assay buffer.
-
Add 40 µl of the enzyme preparation (e.g., 12.5 µg/ml final concentration for recombinant MAGL).
-
Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µl of the fluorogenic substrate (e.g., 200 µM final concentration).
-
Measure fluorescence at 1-minute intervals for 30 minutes on a plate reader.
Data Analysis: The rate of reaction is determined from the slope of the linear portion of the fluorescence curve (typically 5-15 minutes). Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for MAGL Expression
This protocol is for determining the expression levels of MAGL in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against MAGL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or tissues in RIPA buffer on ice.
-
Determine protein concentration using a BCA or similar assay.
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with the primary anti-MAGL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing cell viability based on metabolic activity.
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.
-
Incubate for 1-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
MAGL Signaling Pathway
Monoacylglycerol lipase (MAGL) is a key enzyme at the intersection of the endocannabinoid and eicosanoid signaling pathways.
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing the in vitro effects of this compound.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Magl-IN-13 Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Magl-IN-13 in enzymatic assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is presumed to be a covalent, irreversible inhibitor of Monoacylglycerol Lipase (MAGL). This class of inhibitors, often containing a piperidine carbamate scaffold, functions by carbamoylating the catalytic serine residue (Ser122) within the active site of the MAGL enzyme.[1][2] This covalent modification leads to the irreversible inactivation of the enzyme.
Q2: What is the optimal buffer system for a this compound enzymatic assay?
A commonly used and recommended buffer system is a HEPES-based buffer.[1][3] A typical composition would be 40 mM HEPES at pH 7.5. Another option is a Tris-HCl buffer (e.g., 10 mM Tris-HCl, pH 7.2).[4] The optimal pH for MAGL activity is generally in the range of 7.2 to 8.0. It is crucial to maintain a consistent pH as significant deviations can alter the enzyme's structure and activity.
Q3: Should I include any additives in my assay buffer?
Yes, certain additives are recommended to improve assay performance.
-
Bovine Serum Albumin (BSA): Including BSA at a concentration of approximately 0.1 mg/mL is a common practice to prevent the non-specific binding of the inhibitor or the enzyme to the surfaces of assay plates and pipette tips.
-
EDTA: A low concentration of EDTA (e.g., 1 mM) can be included to chelate divalent metal ions that might interfere with the assay.
Q4: What is the recommended solvent for dissolving and diluting this compound?
This compound, like other small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the assay low (ideally ≤1-5%) to avoid significant effects on enzyme activity. Always run a solvent control (vehicle) to account for any effects of DMSO on the assay.
Q5: Is a pre-incubation step necessary when using this compound?
Yes, a pre-incubation step is highly recommended. Since this compound is an irreversible inhibitor, it requires time to form a covalent bond with the MAGL enzyme. Pre-incubating the enzyme with this compound (e.g., for 15-30 minutes at room temperature) before adding the substrate allows for this interaction to occur, leading to a more accurate determination of its inhibitory potency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent pipetting. 2. Non-specific binding of inhibitor or enzyme to the plate. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure proper technique. 2. Add BSA (0.1 mg/mL) to the assay buffer. 3. Gently mix the plate after adding each reagent. |
| Low or no MAGL enzyme activity | 1. Incorrect buffer pH. 2. Degraded enzyme. 3. Inactive substrate. | 1. Verify the pH of the assay buffer is between 7.2 and 8.0. 2. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. 3. Use fresh or properly stored substrate. |
| Inconsistent IC50 values for this compound | 1. Insufficient pre-incubation time. 2. Presence of detergents in the buffer. 3. High final DMSO concentration. | 1. Optimize the pre-incubation time of this compound with the enzyme (e.g., 15, 30, 60 minutes). 2. If using detergents, be aware they can sequester the inhibitor in micelles, affecting its apparent potency. Consider optimizing the detergent concentration or using a detergent-free system if possible. 3. Ensure the final DMSO concentration is consistent across all wells and is as low as possible (≤1-5%). |
| Assay signal is unstable or drifts over time | 1. Substrate instability at the assay pH. 2. Photobleaching of a fluorescent substrate/product. | 1. Check the stability of your substrate under the assay conditions. 2. Minimize the exposure of the plate to light if using a fluorescent readout. |
Data Presentation
Table 1: Recommended Buffer Compositions for MAGL Enzymatic Assays
| Buffer Component | Concentration | pH | Notes | Reference |
| HEPES | 40 mM | 7.5 | Commonly used for fluorescence-based assays. | |
| Tris-HCl | 10 mM | 7.2 | Suitable for colorimetric assays. | |
| BSA | 0.1 mg/mL | - | Reduces non-specific binding. | |
| EDTA | 1 mM | - | Chelates divalent metal ions. | |
| DMSO | ≤ 5% | - | Solvent for the inhibitor. Keep final concentration low and consistent. |
Experimental Protocols
Protocol 1: Fluorogenic MAGL Activity Assay
This protocol is adapted from a method using a fluorogenic substrate like AA-HNA.
-
Reagent Preparation:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/mL BSA.
-
MAGL Enzyme: Prepare a working solution of human recombinant MAGL in Assay Buffer.
-
This compound: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Substrate: Prepare a working solution of the fluorogenic substrate (e.g., 200 µM AA-HNA) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate this compound dilution or vehicle (DMSO) to the wells.
-
Add 40 µL of the MAGL enzyme solution to each well.
-
Mix gently and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Read the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway affected by the inhibition of MAGL with this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting logic for addressing inconsistent IC50 results.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MAGL Inhibitors: JZL184 vs. a Novel Benzylpiperidine Derivative
For researchers, scientists, and drug development professionals, the selective inhibition of monoacylglycerol lipase (MAGL) presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This guide provides a detailed comparative analysis of the well-established irreversible inhibitor, JZL184, and a more recently developed reversible inhibitor from a benzylpiperidine series, referred to herein as Compound 13.
This comparison delves into their mechanisms of action, potency, selectivity, and functional effects, supported by experimental data. Furthermore, detailed protocols for key assays and visualizations of relevant pathways and workflows are provided to aid in experimental design and data interpretation.
Mechanism of Action and Chemical Properties
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), producing various physiological effects, including analgesia and anti-inflammatory responses.
JZL184 is a potent, irreversible inhibitor of MAGL. It acts by carbamoylating the catalytic serine residue (Ser122) in the active site of the enzyme, leading to its inactivation.[1] This covalent modification results in a sustained blockade of MAGL activity.
Compound 13 , a novel benzylpiperidine derivative, is a potent and selective reversible inhibitor of MAGL.[2] Its mechanism allows for a more transient inhibition of the enzyme, which may offer advantages in terms of safety and mitigating the receptor desensitization sometimes observed with chronic irreversible inhibition.
Comparative Performance Data
The following tables summarize the key quantitative data for JZL184 and Compound 13, providing a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC₅₀ (nM) | Species | Assay Conditions | Reference |
| JZL184 | MAGL | 8 | Mouse Brain Membranes | Radiometric Assay | MedChemExpress |
| JZL184 | FAAH | 4000 | Mouse Brain Membranes | Radiometric Assay | MedChemExpress |
| Compound 13 | MAGL | 8 | Mouse Brain Membranes | Fluorometric Assay | [2] |
| Compound 13 | FAAH | >10000 | Mouse Brain Membranes | Fluorometric Assay | [2] |
| Compound 13 | ABHD6 | >10000 | Mouse Brain Membranes | Fluorometric Assay | [2] |
| Compound 13 | ABHD12 | >10000 | Mouse Brain Membranes | Fluorometric Assay |
Table 1: In Vitro Potency and Selectivity. This table highlights the comparable high potency of both inhibitors for MAGL. Notably, Compound 13 demonstrates a superior selectivity profile, with no significant inhibition of FAAH or other related serine hydrolases at concentrations up to 10 µM.
| Inhibitor | Cell Line | Effect | Concentration/Dose | Assay | Reference |
| JZL184 | PDAC3 | Inhibition of cell migration | Not specified | Wound-healing assay | |
| Compound 13 | PDAC3 | Significant reduction of cell migration | Not specified | Wound-healing assay | |
| JZL184 | PDAC3 | Growth Inhibition | IC₅₀ > 10 µM | Cell proliferation assay | |
| Compound 13 | PDAC3 | Growth Inhibition | IC₅₀ = 5.2 µM | Cell proliferation assay |
Table 2: In Vitro Functional Comparison in Pancreatic Cancer Cells. This table showcases the anti-migratory and anti-proliferative effects of both inhibitors in a pancreatic cancer cell line. Compound 13 shows more potent anti-proliferative activity compared to JZL184 in this specific cell line.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of MAGL Inhibition and its Downstream Effects.
Caption: Workflow for Comparative Analysis of MAGL Inhibitors.
Experimental Protocols
Fluorometric MAGL Activity Assay
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a resorufin-based substrate)
-
JZL184 and Compound 13 stock solutions in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em appropriate for the substrate)
Procedure:
-
Enzyme Preparation: Dilute the human recombinant MAGL to the desired concentration in cold MAGL Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of JZL184 and Compound 13 in MAGL Assay Buffer from the DMSO stock solutions. Include a vehicle control (DMSO in assay buffer).
-
Reaction Setup: To the wells of the 96-well plate, add:
-
80 µL of MAGL Assay Buffer.
-
10 µL of the diluted inhibitor solution (or vehicle).
-
10 µL of the diluted MAGL enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Prepare the MAGL substrate working solution by diluting the stock in MAGL Assay Buffer according to the manufacturer's instructions. Add 10 µL of the substrate working solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically for at least 30 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC₅₀ value for each inhibitor.
Quantification of 2-AG by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 2-AG from brain tissue.
Materials:
-
Brain tissue samples
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., ethyl acetate or a 2:1:1 mixture of chloroform:methanol:Tris buffer)
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Homogenization: Homogenize the frozen brain tissue (~50 mg) in a suitable volume of cold extraction solvent containing the internal standard.
-
Lipid Extraction:
-
Vortex the homogenate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the organic (lower) phase containing the lipids.
-
-
Solvent Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase (e.g., 100 µL of 85:15 mobile phase A:B).
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program on the C18 column.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for 2-AG and its deuterated standard should be optimized beforehand.
-
-
Data Analysis: Construct a standard curve using known concentrations of 2-AG. Calculate the concentration of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
Both JZL184 and the novel benzylpiperidine Compound 13 are highly potent inhibitors of MAGL. The key distinction lies in their mechanism of action, with JZL184 being an irreversible inhibitor and Compound 13 acting reversibly. This difference may have significant implications for their in vivo pharmacological profiles, particularly concerning the potential for CB1 receptor desensitization with chronic use.
Compound 13 exhibits a superior selectivity profile in vitro, which is a desirable characteristic for a therapeutic candidate as it minimizes the potential for off-target effects. The functional data in pancreatic cancer cells also suggest that Compound 13 may have therapeutic potential in oncology.
For researchers, the choice between these inhibitors will depend on the specific experimental goals. JZL184 remains a valuable tool for studies requiring sustained and robust inhibition of MAGL. Compound 13, with its reversible nature and high selectivity, offers a promising alternative for studies where a more controlled and transient modulation of the endocannabinoid system is desired, and it represents an exciting lead for the development of novel therapeutics. This guide provides the foundational information and methodologies to aid in the selection and application of these important research tools.
References
A Comparative Guide to the In Vivo Efficacy of MAGL Inhibitors: MAGLi 432 vs. KML29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two monoacylglycerol lipase (MAGL) inhibitors: MAGLi 432 and KML29. MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased 2-AG levels, which can produce therapeutic effects in a range of disorders, including those involving pain and neuroinflammation. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these two compounds.
Mechanism of Action: MAGL Inhibition
Both MAGLi 432 and KML29 are potent inhibitors of monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] By inhibiting MAGL, these compounds prevent the breakdown of 2-AG, leading to its accumulation. Elevated 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are involved in modulating pain, inflammation, and neurotransmission.[2] Furthermore, by reducing the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins, MAGL inhibitors can also exert anti-inflammatory effects.[3][4]
In Vivo Efficacy: A Comparative Summary
Direct comparative in vivo studies between MAGLi 432 and KML29 are limited. The following tables summarize the available efficacy data for each compound in different preclinical models.
MAGLi 432: Efficacy in a Neuroinflammation Model
MAGLi 432 has been evaluated in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice.
| Model | Species | Dose | Key Findings | Reference |
| LPS-induced Neuroinflammation | Mouse (CD-1) | 1 mg/kg, i.p. (daily for 3 days) | - Effectively blocks MAGL activity in the brain. - Significantly increases brain 2-AG levels. - Reduces LPS-induced increases in arachidonic acid and PGE₂ levels in the brain. - Did not significantly reduce pro-inflammatory cytokine expression in the cortex in this specific subchronic LPS paradigm. | [1] |
KML29: Efficacy in Pain and Inflammation Models
KML29 has been extensively studied in various rodent models of inflammatory and neuropathic pain.
| Model | Species | Dose | Key Findings | Reference |
| Carrageenan-induced Paw Edema | Mouse | 1-40 mg/kg, i.p. | - Attenuated carrageenan-induced paw edema. - Completely reversed carrageenan-induced mechanical allodynia. | |
| Sciatic Nerve Injury (Neuropathic Pain) | Mouse | 1-40 mg/kg, i.p. | - Partially reversed mechanical and cold allodynia. | |
| Experimental Stroke (MCAO) | Rat | Not specified | - Improved neurological outcomes, suggesting neuroprotective effects. |
Detailed Experimental Protocols
LPS-Induced Neuroinflammation Model (MAGLi 432)
-
Animal Model: Male CD-1 mice.
-
Induction of Neuroinflammation: Mice were administered lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg via intraperitoneal (i.p.) injection for three consecutive days to induce systemic inflammation and neuroinflammation.
-
Drug Administration: MAGLi 432 was administered i.p. at a dose of 1 mg/kg 30 minutes after each LPS injection for three consecutive days.
-
Endpoint Measurements:
-
Target Engagement: MAGL activity in brain lysates was measured using activity-based protein profiling (ABPP).
-
Biochemical Analysis: Levels of 2-AG, arachidonic acid, and prostaglandins (PGE₂) in cortical lysates were quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Inflammatory Cytokines: Expression of pro-inflammatory cytokines in the cortex was assessed.
-
Carrageenan-Induced Paw Edema Model (KML29)
-
Animal Model: Male Wistar rats or various mouse strains are commonly used.
-
Induction of Inflammation: A single subcutaneous injection of 1% κ-carrageenan solution (in saline) is administered into the plantar surface of the right hind paw.
-
Drug Administration: KML29 (1-40 mg/kg) or vehicle was administered i.p. prior to or shortly after carrageenan injection.
-
Endpoint Measurements:
-
Paw Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
-
Mechanical Allodynia: Sensitivity to mechanical stimuli is assessed using von Frey filaments. The paw withdrawal threshold is determined as a measure of pain sensitivity.
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve Model (KML29)
-
Animal Model: Mice are typically used for this model of neuropathic pain.
-
Surgical Procedure: Under anesthesia, the right sciatic nerve is exposed, and four loose ligatures are placed around the nerve. This procedure leads to the development of mechanical and thermal hypersensitivity.
-
Drug Administration: KML29 (1-40 mg/kg) or vehicle was administered i.p. after the development of neuropathic pain behaviors.
-
Endpoint Measurements:
-
Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments is measured.
-
Cold Allodynia: The latency of paw withdrawal is measured upon exposure to a cold stimulus (e.g., a drop of acetone).
-
Visualizations
Signaling Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: Magl-IN-13 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of selected monoacylglycerol lipase (MAGL) inhibitors, with a focus on a potent benzylpiperidine-based reversible inhibitor, here referred to as Magl-IN-13 (publicly known as compound 13 in cited literature), against other well-characterized MAGL inhibitors such as JZL184, KML29, and MJN110. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which potentiates the activation of cannabinoid receptors CB1 and CB2. This mechanism of action has shown therapeutic potential in a range of preclinical models for neurological disorders, inflammation, and pain. Furthermore, MAGL activity is linked to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. Consequently, MAGL inhibitors also exhibit anti-inflammatory properties by reducing the levels of these signaling molecules.
Comparative Analysis of MAGL Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other prominent MAGL inhibitors. The data is compiled from various studies to provide a comparative overview.
| Inhibitor | Type | MAGL IC₅₀ (nM) | FAAH IC₅₀ (nM) | ABHD6 IC₅₀ (nM) | ABHD12 IC₅₀ (nM) |
| This compound (compound 13) | Reversible | 2.0 (human)[1] | >10,000[1][2] | >10,000[1][2] | >10,000 |
| JZL184 | Irreversible | ~8 (mouse) | ~4,000 | Off-target inhibition at higher concentrations | - |
| KML29 | Irreversible | 15 (mouse), 43 (rat), 5.9 (human) | >50,000 | >100-fold selectivity over MAGL | - |
| MJN110 | Irreversible | ~1-9.1 (human) | - | 10-fold selectivity over MAGL | - |
Experimental Methodologies
Detailed protocols for key experiments cited in the comparison are provided below.
MAGL Fluorogenic Substrate Assay
This assay is used to determine the potency of MAGL inhibitors by measuring the enzymatic hydrolysis of a fluorogenic substrate.
Principle: The assay utilizes a substrate that is non-fluorescent until it is cleaved by MAGL, releasing a fluorescent product. The rate of the fluorescence increase is proportional to the MAGL activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence generation.
Protocol:
-
Reagents and Buffers:
-
MAGL enzyme (recombinant human or from tissue homogenates)
-
Fluorogenic MAGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black plate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the wells.
-
Add the MAGL enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for 7-hydroxycoumarin) in a kinetic mode for 30-60 minutes.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against a whole family of enzymes in a complex proteome.
Principle: This method uses an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). The selectivity of an inhibitor is determined by its ability to compete with the ABP for binding to the target enzyme. A reduction in the labeling of an enzyme by the fluorescently tagged ABP indicates that the inhibitor has bound to that enzyme.
Protocol:
-
Reagents and Buffers:
-
Cell or tissue proteome (e.g., mouse brain membrane fraction)
-
Activity-Based Probe (e.g., FP-TAMRA for serine hydrolases)
-
Test compounds (dissolved in DMSO)
-
SDS-PAGE reagents
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Incubate the proteome samples with the test compound dilutions or vehicle (DMSO) for 30 minutes at room temperature.
-
Add the fluorescent ABP to the proteome-inhibitor mixture and incubate for another 15-30 minutes.
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
The intensity of the fluorescent band corresponding to the target enzyme (e.g., MAGL) is quantified. A decrease in band intensity in the presence of the inhibitor indicates target engagement.
-
The selectivity is assessed by observing the effect of the inhibitor on other labeled proteins in the gel.
-
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid and prostaglandin signaling pathways.
Caption: MAGL signaling pathway and point of inhibition.
Conclusion
The choice of a MAGL inhibitor for research purposes depends on the specific experimental needs. This compound (compound 13) stands out as a highly potent and selective reversible inhibitor of MAGL, offering a valuable tool for studies where a reversible mode of action is preferred to avoid the potential long-term consequences of permanent enzyme inactivation, such as receptor desensitization. In contrast, irreversible inhibitors like JZL184 and KML29 have been instrumental in elucidating the physiological roles of MAGL in vivo, though their potential for off-target effects at higher concentrations or with chronic administration should be considered. KML29 offers improved selectivity over FAAH compared to JZL184. MJN110 is another potent irreversible inhibitor with good selectivity over ABHD6. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their investigations into the endocannabinoid system and related therapeutic areas.
References
Validating MAGL Inhibitor Effects: A Comparative Guide Using MAGL Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
The validation of a pharmacological inhibitor's specificity and in vivo effects is a cornerstone of robust drug development. For inhibitors of monoacylglycerol lipase (MAGL), the MAGL knockout (KO) mouse serves as an essential benchmark. This guide provides a comparative framework for validating the effects of MAGL inhibitors, using the well-characterized inhibitor JZL184 as a representative example, against the established phenotype of MAGL KO mice. This comparison allows researchers to discern on-target effects from potential off-target activities of novel inhibitors like Magl-IN-13.
Biochemical Validation: Impact on Endocannabinoid and Eicosanoid Pathways
A primary function of MAGL is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA).[1] Therefore, a key validation step for any MAGL inhibitor is to assess its impact on the levels of 2-AG and AA. The effects of a specific inhibitor should phenocopy the biochemical changes observed in MAGL KO mice.
Table 1: Comparison of Brain 2-AG and Arachidonic Acid Levels
| Model | Brain 2-AG Levels (Fold Increase vs. Wild-Type) | Brain Arachidonic Acid Levels (Fold Decrease vs. Wild-Type) | Reference |
| MAGL KO Mice | ~10-fold | Significant Reduction | [2][3] |
| JZL184-treated Mice | ~10-fold | Significant Reduction | [4] |
Note: The exact fold change can vary depending on the specific brain region and the analytical methods used.
Experimental Protocol: Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Tissue Collection: Brain tissue is rapidly dissected from wild-type, MAGL KO, and inhibitor-treated mice and immediately frozen in liquid nitrogen to prevent lipid degradation.
-
Lipid Extraction: Tissues are homogenized in a solvent mixture, typically chloroform:methanol:water, to extract lipids.
-
Sample Preparation: The lipid extract is purified using solid-phase extraction to isolate the desired lipid species.
-
LC-MS Analysis: Samples are analyzed by LC-MS to separate and quantify the levels of 2-AG and arachidonic acid. Stable isotope-labeled internal standards are used for accurate quantification.
Pharmacodynamic Validation: Cannabinoid Receptor Type 1 (CB1R) Desensitization
Chronic elevation of 2-AG levels, either through genetic deletion of MAGL or continuous pharmacological inhibition, leads to the desensitization and downregulation of CB1 receptors.[5] This is a critical validation point, as a selective MAGL inhibitor is expected to replicate this effect.
Table 2: Comparison of CB1 Receptor Density and Function
| Model | CB1 Receptor Density (Bmax) | CB1 Receptor Function ([³⁵S]GTPγS binding, Emax) | Reference |
| MAGL KO Mice | Significantly Decreased | Significantly Decreased | |
| Chronic JZL184-treated Mice | Significantly Decreased | Significantly Decreased |
Experimental Protocol: Radioligand Binding and [³⁵S]GTPγS Binding Assays
-
Membrane Preparation: Brain tissues are homogenized in a buffer solution, and cell membranes are isolated by centrifugation.
-
Radioligand Binding Assay (for Density): Membranes are incubated with a radiolabeled CB1R antagonist (e.g., [³H]SR141716A) at various concentrations. The amount of bound radioligand is measured to determine the maximal binding capacity (Bmax), which reflects receptor density.
-
[³⁵S]GTPγS Binding Assay (for Function): Membranes are incubated with a CB1R agonist (e.g., CP55,940) and [³⁵S]GTPγS. Agonist activation of G-protein coupled receptors like CB1R stimulates the binding of [³⁵S]GTPγS. The amount of incorporated radioactivity is measured to assess receptor functionality (Emax).
Behavioral Validation: Phenotypic Comparison
The ultimate validation of a MAGL inhibitor's on-target effects comes from comparing the behavioral phenotype of inhibitor-treated mice with that of MAGL KO mice. While acute administration of a MAGL inhibitor can produce analgesic effects, chronic treatment often leads to tolerance, mimicking the phenotype of the KO mice.
Table 3: Comparison of Behavioral Phenotypes
| Behavior | MAGL KO Mice | Acutely JZL184-treated Mice | Chronically JZL184-treated Mice | Reference |
| Nociception (Tail-immersion test) | No analgesic effect | Analgesic effect | Loss of analgesic effect (tolerance) | |
| Locomotor Activity | Normal | Hypomotility | Normal (tolerance) |
Experimental Protocol: Behavioral Assays
-
Tail-Immersion Test: The distal portion of the mouse's tail is immersed in a warm water bath (e.g., 52°C), and the latency to withdraw the tail is measured as an indicator of nociceptive threshold.
-
Open Field Test: Mice are placed in an open arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated tracking system.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: MAGL signaling pathway and its inhibition.
Caption: Experimental workflow for inhibitor validation.
Conclusion
Validating the effects of a novel MAGL inhibitor, such as this compound, requires a multi-faceted approach that directly compares its biochemical, pharmacodynamic, and behavioral effects to those observed in MAGL KO mice. This comparative guide, using JZL184 as an established example, provides a robust framework for such validation. By demonstrating that a novel inhibitor phenocopies the effects of genetic MAGL deletion, researchers can confidently attribute its in vivo actions to on-target MAGL inhibition, a critical step in the development of new therapeutics.
References
- 1. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Magl-IN-13 Activity with Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Monoacylglycerol Lipase (MAGL) by inhibitors like Magl-IN-13 with genetic control models, such as MAGL knockout (MAGL-/-) mice. The data presented herein supports the cross-validation of pharmacological findings with genetic evidence, a critical step in target validation and drug development.
Executive Summary
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] Inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory disorders, as it elevates 2-AG levels, leading to enhanced cannabinoid receptor signaling, and reduces the production of pro-inflammatory prostaglandins derived from AA.[3][4][5] this compound is a representative potent and selective MAGL inhibitor. To validate the on-target effects of such pharmacological agents, it is essential to compare their biochemical and physiological outcomes with those observed in genetically modified animals where the target protein is absent or significantly reduced. This guide demonstrates the strong correlation between the effects of MAGL inhibitors and MAGL gene deletion, thereby validating the specificity of these compounds.
Data Presentation: Pharmacological Inhibition vs. Genetic Deletion
The following table summarizes the comparative effects of pharmacological MAGL inhibition (using the well-characterized inhibitor JZL184 as a proxy for potent MAGL inhibitors) and genetic deletion of MAGL on key endocannabinoid system components. The data illustrates that both interventions produce remarkably similar biochemical phenotypes in the brain.
Table 1: Comparison of Brain Endocannabinoid and Metabolite Levels
| Analyte | Wild-Type (MAGL+/+) | MAGL Knockout (MAGL-/-) | Acute Pharmacological Inhibition (JZL184) |
| 2-Arachidonoylglycerol (2-AG) | Baseline | ~8-10 fold increase | ~8-10 fold increase |
| Arachidonic Acid (AA) | Baseline | ~50% decrease | ~50% decrease |
| Anandamide (AEA) | No significant change | No significant change | No significant change |
Data synthesized from studies including Schlosburg et al., 2010. The effects of acute pharmacological inhibition with a potent MAGL inhibitor like JZL184 closely mimic the biochemical phenotype of MAGL-/- mice, demonstrating on-target activity.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the MAGL signaling pathway and a typical experimental workflow for cross-validation.
Caption: MAGL Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Cross-Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MAGL Activity Assay (Fluorogenic Substrate Method)
This assay measures the enzymatic activity of MAGL and is used to determine the potency of inhibitors like this compound.
-
Principle: The assay utilizes a fluorogenic substrate that is hydrolyzed by MAGL to release a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity.
-
Materials:
-
HEK293T cells overexpressing human MAGL
-
Membrane preparation buffer (e.g., 20 mM HEPES, 1 mM MgCl2, pH 7.0)
-
Assay buffer (e.g., 40 mM HEPES, 0.1 mg/ml BSA, pH 7.5)
-
Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based)
-
This compound or other test inhibitors
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare membrane fractions from HEK293T cells overexpressing MAGL.
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound (or vehicle control) to the wells.
-
Add the MAGL-containing membrane preparation to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a plate reader.
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Lipidomics Analysis of Endocannabinoids and Metabolites
This method is used to quantify the levels of 2-AG, AA, and other lipids in tissues from different experimental groups.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect specific lipid molecules with high sensitivity and specificity.
-
Materials:
-
Brain or other tissue samples from wild-type (vehicle and inhibitor-treated) and MAGL-/- mice.
-
Internal standards (deuterated versions of the analytes).
-
Organic solvents for extraction (e.g., chloroform, methanol).
-
LC-MS system.
-
-
Procedure:
-
Homogenize tissue samples in the presence of internal standards.
-
Perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer extraction).
-
Dry the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify the target lipids using mass spectrometry in selected reaction monitoring (SRM) mode.
-
Normalize the levels of each analyte to the corresponding internal standard and tissue weight.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the activity and selectivity of enzyme inhibitors in complex biological samples.
-
Principle: A fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases is used. Inhibition of probe binding by a test compound indicates target engagement.
-
Materials:
-
Brain membrane proteomes from wild-type mice.
-
Activity-based probe (e.g., FP-TAMRA).
-
This compound or other test inhibitors.
-
SDS-PAGE gels and fluorescence gel scanner.
-
-
Procedure:
-
Incubate brain membrane proteomes with various concentrations of this compound (or vehicle) for a defined period.
-
Add the activity-based probe to the samples and incubate further.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
A decrease in the fluorescence intensity of the band corresponding to MAGL indicates target engagement by the inhibitor. The selectivity can be assessed by observing the effect on other labeled serine hydrolases.
-
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockout of MAGL provides a robust validation of MAGL as the primary target. Both approaches result in a significant and selective increase in 2-AG levels and a corresponding decrease in arachidonic acid, confirming the on-target mechanism of action for MAGL inhibitors. These findings underscore the importance of using genetic controls to validate pharmacological tools and build confidence in their therapeutic potential. Chronic elevation of 2-AG through either method can lead to desensitization of cannabinoid receptors, a factor to be considered in the development of MAGL-targeted therapeutics.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. New Disulfiram Derivatives as MAGL-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Magl-IN-13 and Other Serine Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Magl-IN-13 with other prominent serine hydrolase inhibitors. The following sections detail the quantitative inhibitory profiles of these compounds, the experimental methodologies used to determine their selectivity, and a visual representation of their selectivity relationships.
Quantitative Inhibitor Selectivity
The selectivity of an inhibitor is a critical parameter in drug development, determining its specificity and potential for off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized serine hydrolase inhibitors against a panel of key serine hydrolases. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of inhibitor potency and selectivity.
| Inhibitor | MAGL (IC50) | FAAH (IC50) | ABHD6 (IC50) | Other Notable Off-Targets (IC50) |
| This compound | Potent (specific value not publicly available in a comparable format) | Highly selective over FAAH | Selective over ABHD6 | Data not available |
| JZL184 | ~8 nM (human)[1], ~2.9 nM (mouse)[1] | >300-fold selectivity over FAAH (~4 µM) | ~100-fold selectivity | Partial inhibition of peripheral carboxylesterases at high doses[2][3] |
| MAGLi 432 | 4.2 nM (human)[1], 3.1 nM (mouse) | Highly selective over FAAH (no detectable inhibition) | Highly selective | No significant off-targets identified in competitive ABPP |
| URB597 | No significant activity | ~5 nM (rat brain) | No significant activity | Highly selective for FAAH |
| Paraoxon (Organophosphate) | Broad-spectrum | Broad-spectrum | Broad-spectrum | Potent inhibitor of Acetylcholinesterase (AChE) and other serine hydrolases |
Experimental Protocols
The determination of inhibitor selectivity is predominantly achieved through a powerful chemoproteomic technique known as competitive activity-based protein profiling (ABPP) . This method allows for the assessment of inhibitor potency and selectivity directly within a complex biological sample, such as a cell or tissue lysate.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This protocol outlines the general workflow for a gel-based competitive ABPP experiment to determine the selectivity of a serine hydrolase inhibitor.
1. Proteome Preparation:
- Harvest cells or tissues of interest.
- Homogenize the sample in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors) to prepare a total cell lysate.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
- Aliquot the proteome into separate microcentrifuge tubes.
- To each tube, add the inhibitor of interest at a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
- Incubate the proteome-inhibitor mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
3. Activity-Based Probe Labeling:
- Following the inhibitor incubation, add a broad-spectrum serine hydrolase activity-based probe (ABP) to each tube. A common choice is a fluorophore-conjugated fluorophosphonate probe (e.g., TAMRA-FP).
- Incubate the mixture for a shorter duration (e.g., 15 minutes) at room temperature. The ABP will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.
4. SDS-PAGE and Fluorescence Scanning:
- Quench the labeling reaction by adding a 2x SDS-PAGE loading buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
5. Data Analysis:
- The fluorescence intensity of each protein band corresponds to the level of active enzyme.
- In the presence of an effective inhibitor, the fluorescence intensity of the target enzyme's band will decrease in a concentration-dependent manner.
- Quantify the band intensities using densitometry software.
- Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each targeted enzyme. By comparing the IC50 values for the primary target versus other serine hydrolases, the selectivity of the inhibitor can be determined.
Signaling Pathways and Inhibitor Selectivity
The following diagram illustrates the logical relationship of this compound's selectivity in the context of the endocannabinoid system, highlighting its primary target and its differentiation from less selective inhibitors.
Caption: Inhibitor selectivity within the endocannabinoid pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Magl-IN-13 Versus Other Endocannabinoid Modulators
For researchers and professionals in drug development, the landscape of endocannabinoid system modulation is both promising and complex. This guide provides a comparative analysis of Magl-IN-13, a notable monoacylglycerol lipase (MAGL) inhibitor, against other key endocannabinoid modulators. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to facilitate informed decisions in research and development.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, inflammation, mood, and appetite.[1] Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.[2] Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are the principal enzymes that hydrolyze 2-AG and AEA, respectively, terminating their signaling.[3] Inhibiting these enzymes presents a therapeutic strategy to enhance endocannabinoid tone with potentially fewer side effects than direct cannabinoid receptor agonists.[4][5]
This guide focuses on a head-to-head comparison of inhibitors targeting these key enzymes, with a particular focus on the reversible MAGL inhibitor, this compound (also referred to as MAGLi 432).
Comparative Efficacy and Selectivity
The potency and selectivity of enzyme inhibitors are critical parameters for their therapeutic potential. The following table summarizes key quantitative data for this compound and other well-characterized endocannabinoid modulators, such as the irreversible MAGL inhibitor JZL184 and the FAAH inhibitor URB597.
| Compound | Target | Mechanism of Inhibition | IC50 (nM) | Selectivity | Key Findings |
| This compound (MAGLi 432) | MAGL | Reversible | 4.2 (human MAGL) | Highly selective for MAGL over FAAH and other serine hydrolases. | Potent, reversible inhibitor that can penetrate the brain in vivo. Does not alter AEA levels, indicating specificity. |
| JZL184 | MAGL | Irreversible (Covalent) | 8.1 (human MAGL), 2.9 (mouse MAGL) | Selective for MAGL, but shows some off-target activity against other serine hydrolases. | Robustly increases 2-AG levels in the brain. Chronic administration can lead to CB1 receptor desensitization. |
| URB597 | FAAH | Irreversible (Covalent) | ~5 (rat brain membranes) | Selective for FAAH in the brain, but inhibits other serine hydrolases in peripheral tissues. | Increases AEA levels, producing anxiolytic and antidepressant-like effects in preclinical models. |
| PF-3845 | FAAH | Irreversible (Covalent) | 7.2 | Highly selective for FAAH. | Potent and selective FAAH inhibitor that has entered clinical trials. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions within the endocannabinoid system and the methodologies used to study these modulators, the following diagrams are provided.
Caption: Endocannabinoid signaling at the synapse.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of endocannabinoid modulators.
In Vitro MAGL Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol is adapted from methodologies used to assess the potency and selectivity of MAGL inhibitors.
-
Preparation of Brain Lysates: Mouse or human brain tissue is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) and centrifuged to obtain the membrane fraction, which is then resuspended.
-
Competitive Inhibition: Brain lysates are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, JZL184) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: A fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases (e.g., TAMRA-FP) is added to the lysates and incubated for a further period (e.g., 30 minutes).
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched with a denaturing loading buffer, and proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize labeled serine hydrolases.
-
Data Analysis: The intensity of the fluorescent band corresponding to MAGL is quantified. The reduction in fluorescence intensity in the presence of the inhibitor compared to the vehicle control is used to determine the IC50 value.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is based on established methods for determining FAAH inhibitory potential.
-
Reagents and Buffers: Prepare a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA). The substrate is a non-fluorescent molecule that is hydrolyzed by FAAH to a fluorescent product (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Enzyme and Inhibitor Preparation: Recombinant human or rat FAAH is diluted in the assay buffer. The test inhibitor (e.g., URB597) is prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Procedure: In a 96-well plate, the FAAH enzyme is pre-incubated with the inhibitor or vehicle for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Assessment of Endocannabinoid Levels
This protocol describes the general procedure for measuring 2-AG and AEA levels in brain tissue following inhibitor administration.
-
Animal Dosing: Male mice or rats are administered the test inhibitor (e.g., this compound, JZL184) or vehicle via a suitable route (e.g., intraperitoneal injection).
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and brains are rapidly excised and flash-frozen in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.
-
Lipid Extraction: Brain tissue is homogenized in an organic solvent mixture (e.g., chloroform:methanol:water) containing deuterated internal standards for 2-AG and AEA. The lipid-containing organic phase is separated by centrifugation.
-
LC-MS/MS Analysis: The extracted lipids are dried down, reconstituted, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The endocannabinoids are separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM).
-
Quantification: The concentrations of 2-AG and AEA in the samples are quantified by comparing their peak areas to those of the deuterated internal standards.
Discussion and Future Directions
The data presented highlight the distinct profiles of different endocannabinoid modulators. This compound's reversible nature may offer a more controlled modulation of the endocannabinoid system compared to irreversible inhibitors like JZL184, potentially mitigating the risk of CB1 receptor desensitization associated with chronic administration. The high selectivity of this compound for MAGL over FAAH is a significant advantage, as it allows for the specific potentiation of 2-AG signaling without affecting AEA levels.
In contrast, dual inhibitors that target both MAGL and FAAH, or the combined use of selective inhibitors, can elevate both 2-AG and AEA levels. This broader elevation of endocannabinoids may offer synergistic therapeutic effects in certain conditions but could also lead to a different side-effect profile.
Future head-to-head studies should aim for a comprehensive comparison of a wider range of reversible and irreversible MAGL and FAAH inhibitors, including pharmacokinetic and pharmacodynamic profiling in various preclinical models of disease. Such studies will be instrumental in elucidating the full therapeutic potential of modulating the endocannabinoid system and in the selection of the most promising candidates for clinical development.
References
Unveiling the Potency and Selectivity of MAGL Inhibitors: A Comparative Analysis of Magl-IN-13 Findings
Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target for a spectrum of neurological and inflammatory disorders.[1][2] This enzyme plays a pivotal role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid.[3][4] Inhibition of MAGL elevates 2-AG levels, which can activate cannabinoid receptors (CB1 and CB2) and simultaneously reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[3] This dual action underscores the therapeutic potential of MAGL inhibitors in conditions such as neurodegenerative diseases, neuropathic pain, and inflammation.
This guide provides a comparative analysis of the findings from published studies on a potent and selective MAGL inhibitor, MAGLi 432, which serves as a representative compound for understanding the effects of this class of inhibitors. We will delve into its biochemical potency, cellular effects, and in vivo efficacy, comparing its performance with other known MAGL inhibitors like JZL 184.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on MAGLi 432 and its comparison with other relevant MAGL inhibitors.
Table 1: In Vitro Potency of MAGL Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type | Source |
| MAGLi 432 | Human MAGL | 4.2 | Enzymatic Assay | |
| Mouse MAGL | 3.1 | Enzymatic Assay | ||
| Human MAGL (in brain lysate) | 1-10 | Competitive ABPP | ||
| Mouse MAGL (in brain lysate) | 1-10 | Competitive ABPP | ||
| JZL 184 | Human MAGL | 8.1 | Enzymatic Assay | |
| Mouse MAGL | 2.9 | Enzymatic Assay | ||
| MAGL (in brain membranes) | 8 | Hydrolysis Assay | ||
| KML29 | MAGL | 2.5 | Not Specified | |
| MJN110 | MAGL | 2.1 | Not Specified |
Table 2: In Vitro Cellular Effects of MAGLi 432
| Cell Type | Treatment | Effect on Active MAGL | Effect on 2-AG Levels | Source |
| Human BMECs (hCMEC/D3) | 1 µM MAGLi 432 (6h) | Reduced to undetectable levels | Increased | |
| Primary Human Astrocytes | 1 µM MAGLi 432 (6h) | Reduced to undetectable levels | Increased | |
| Primary Human Pericytes | 1 µM MAGLi 432 (6h) | Reduced to undetectable levels | Increased |
Table 3: In Vivo Effects of MAGL Inhibition in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Effect on Pro-inflammatory Cytokines (IL-1β, IL-6) | Effect on LCN2 and TNF Expression | Effect on BBB Permeability | Source |
| LPS + Vehicle | Increased | Increased | Increased | |
| LPS + MAGLi 432 (1 mg/kg) | No reduction | Significantly increased compared to LPS alone | Did not prevent LPS-induced permeability |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: MAGL inhibition blocks 2-AG hydrolysis, boosting neuroprotective pathways.
Caption: In vivo workflow for testing MAGLi 432 in an LPS-induced neuroinflammation model.
Experimental Protocols
A detailed understanding of the methodologies is crucial for replicating and building upon these findings.
1. Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To determine the potency and selectivity of MAGL inhibitors in complex proteomes (e.g., brain lysates).
-
Methodology:
-
Brain lysates from human or mouse tissue are pre-incubated with varying concentrations of the MAGL inhibitor (e.g., MAGLi 432 or JZL 184) or DMSO as a vehicle control for a specified time (e.g., 30 minutes) at room temperature.
-
A fluorescently tagged, active-site-directed probe that covalently binds to active serine hydrolases, including MAGL, is then added to the lysates.
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize active serine hydrolases. A decrease in the fluorescent signal for MAGL in the inhibitor-treated samples compared to the control indicates target engagement.
-
Western blotting can be performed on the same gel to determine the total amount of MAGL protein, allowing for the quantification of active versus total enzyme.
-
2. In Vitro Cell-Based Assays
-
Objective: To assess the ability of MAGL inhibitors to engage the target and modulate endocannabinoid levels in cultured cells of the neurovascular unit.
-
Methodology:
-
Human brain microvascular endothelial cells (hCMEC/D3), primary human astrocytes, and pericytes are cultured under standard conditions.
-
Cells are treated with increasing doses of the MAGL inhibitor (e.g., 10 nM, 100 nM, 1 µM, 10 µM MAGLi 432) or DMSO for a set duration (e.g., 6 hours).
-
For target engagement analysis, cell lysates are collected and subjected to competitive ABPP as described above.
-
For lipidomic analysis, lipids are extracted from the cells, and levels of 2-AG and arachidonic acid are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
3. In Vivo Mouse Model of LPS-Induced Neuroinflammation
-
Objective: To evaluate the in vivo efficacy of MAGL inhibitors in a model of neuroinflammation.
-
Methodology:
-
Male CD-1 mice are randomly assigned to treatment groups: (1) NaCl + vehicle, (2) LPS + MAGLi 432, and (3) LPS + vehicle.
-
On three consecutive days, mice receive an intraperitoneal injection of either NaCl or lipopolysaccharide (LPS) at a dose of 1 mg/kg.
-
Thirty minutes after each NaCl or LPS injection, mice are treated with either the vehicle solution or MAGLi 432 at a dose of 1 mg/kg.
-
Following the final treatment, blood-brain barrier permeability is assessed, and brain tissue is collected.
-
Cortical brain lysates are prepared to measure the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF) and other inflammatory markers using techniques such as droplet digital PCR (ddPCR).
-
Conclusion
The available data from published studies on MAGLi 432 demonstrate that it is a highly potent and selective MAGL inhibitor, effectively engaging its target in both in vitro and in vivo settings. Its ability to robustly increase 2-AG levels in cells of the neurovascular unit highlights its potential to modulate endocannabinoid signaling. However, the in vivo study in an LPS-induced neuroinflammation model revealed a more complex picture, where MAGLi 432 did not ameliorate BBB permeability or reduce key pro-inflammatory cytokines under the tested conditions. This underscores the importance of selecting appropriate preclinical models and endpoints to fully elucidate the therapeutic potential of MAGL inhibitors. Further research is warranted to explore the efficacy of compounds like MAGLi 432 in other models of neurological disease where the endocannabinoid and eicosanoid pathways are implicated.
References
- 1. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Magl-IN-13 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-13, with other relevant inhibitors, focusing on the reversibility of its action. The information presented is supported by experimental data to aid in the objective assessment of its performance.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer.[1][3] The nature of this inhibition, whether reversible or irreversible, is a critical factor in the pharmacological profile and potential clinical utility of an inhibitor.
This compound: A Potent and Reversible MAGL Inhibitor
This compound is a benzylpiperidine-based compound identified as a potent, selective, and reversible inhibitor of MAGL.[4] Its reversible binding mechanism offers the advantage of a temporary and controlled inhibition of the enzyme, which may help in avoiding the chronic MAGL blockade associated with irreversible inhibitors that can lead to desensitization of cannabinoid receptors.
Evidence for Reversible Inhibition
The reversible nature of this compound's inhibition of MAGL has been demonstrated through several experimental approaches:
-
Pre-incubation and Dilution Assays: The inhibitory activity of this compound was shown to be independent of the pre-incubation time with the enzyme, a characteristic feature of reversible inhibitors. Dilution of the enzyme-inhibitor complex resulted in the recovery of enzyme activity, further confirming the reversible binding.
-
Competition with Irreversible Probes: In activity-based protein profiling (ABPP) assays using a potent, irreversible probe (TAMRA-FP), this compound could not completely compete with the probe for binding to MAGL. This is in contrast to irreversible inhibitors like JZL-184, which can fully compete with the probe. This observation is consistent with a reversible binding mode where the inhibitor can dissociate from the enzyme, allowing the irreversible probe to bind.
-
Absence of Covalent Modification: The inhibitory potency of this compound was not significantly affected by the presence of the reducing agent dithiothreitol (DTT), indicating that it does not form covalent bonds with cysteine residues in the enzyme's active site.
Comparative Analysis of MAGL Inhibitors
The following table summarizes the key characteristics of this compound in comparison to other notable MAGL inhibitors, highlighting their mechanism of inhibition and potency.
| Inhibitor | Class | Mechanism of Inhibition | IC50 (nM) | Ki (nM) | Selectivity |
| This compound (Compound 13) | Benzylpiperidine | Reversible, Competitive | 2.0 (on isolated enzyme) | 1.42 | High for MAGL over FAAH, CB1, CB2, ABHD6, and ABHD12 |
| JZL-184 | Piperidine Carbamate | Irreversible, Covalent | ~8 (human MAGL) | - | Selective for MAGL over FAAH |
| ABX-1431 (Elcubragistat) | - | Irreversible | 14 | - | Selective for MAGL |
| MAGLi 432 | - | Reversible, Non-covalent | 4.2 (human MAGL) | - | Highly selective for MAGL |
| JNJ-42226314 | Piperazinyl Azetidine | Reversible | 1.1 - 4.4 | - | Potent and reversible |
| Pristimerin | Terpenoid | Reversible | - | - | Poor selectivity for MAGL |
| Euphol | Terpenoid | Reversible | - | - | Poor selectivity for MAGL |
Signaling Pathway and Inhibition Mechanism
The inhibition of MAGL by compounds like this compound directly impacts the endocannabinoid signaling pathway. By blocking the degradation of 2-AG, these inhibitors lead to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: MAGL inhibition blocks 2-AG degradation, enhancing cannabinoid signaling.
Experimental Workflow for Assessing Reversibility
The determination of an inhibitor's reversibility involves a series of well-defined experimental steps.
References
Comparative Efficacy of Magl-IN-13 and Other Monoacylglycerol Lipase (MAGL) Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monoacylglycerol Lipase (MAGL) as a Therapeutic Target in Cancer
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in lipid metabolism by catalyzing the breakdown of monoacylglycerols into free fatty acids and glycerol.[1] In the context of cancer, MAGL has emerged as a significant therapeutic target. Elevated MAGL expression is frequently observed in aggressive cancer cells and primary tumors, where it contributes to a pro-tumorigenic lipid signaling network that promotes cancer cell migration, invasion, survival, and tumor growth.[1][2] MAGL achieves this by increasing the bioavailability of free fatty acids, which serve as building blocks for membranes in rapidly proliferating cancer cells and as precursors for oncogenic signaling lipids like lysophosphatidic acid and prostaglandins.[2][3]
Inhibition of MAGL presents a dual mechanism for anticancer activity. Firstly, it reduces the levels of pro-tumorigenic free fatty acids. Secondly, it leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can have anti-proliferative, pro-apoptotic, and anti-metastatic effects through the activation of cannabinoid receptors (CB1 and CB2). This multifaceted mechanism of action has spurred the development of various MAGL inhibitors as potential cancer therapeutics.
Magl-IN-13: A Potent and Selective MAGL Inhibitor
This compound, also identified as compound (3R, 4S) - 5v, is a recently developed, selective, and irreversible inhibitor of MAGL. It exhibits high potency with IC50 values in the nanomolar range for human, mouse, and rat MAGL. A key characteristic of this compound is its ability to penetrate the blood-brain barrier. While its potential in neurological disorders is being explored, its efficacy in various cancer models has not yet been extensively reported in publicly available literature.
Table 1: Biochemical Properties of this compound
| Property | Description |
| Mechanism of Action | Irreversible inhibitor of Monoacylglycerol Lipase (MAGL) |
| Potency (IC50) | hMAGL: 0.021 nM, mMAGL: 0.026 nM, rMAGL: 0.24 nM |
| Selectivity | Selective for MAGL |
| Pharmacokinetics | Blood-brain barrier penetrant |
| Known Cancer Data | Currently, there is a lack of published preclinical data on the efficacy of this compound in cancer models. |
Comparative Efficacy of MAGL Inhibitors in Preclinical Cancer Models
Due to the limited availability of specific anti-cancer efficacy data for this compound, this guide provides a comparative overview of the well-characterized MAGL inhibitor, JZL184, and mentions another clinical candidate, ABX-1431, to offer a broader context of the therapeutic potential of MAGL inhibition in oncology.
JZL184: A Widely Studied MAGL Inhibitor with Anti-Cancer Properties
JZL184 is a potent, selective, and irreversible MAGL inhibitor that has been extensively studied in various preclinical cancer models.
Table 2: Efficacy of JZL184 in Different Cancer Models
| Cancer Type | In Vitro Effects | In Vivo Effects | References |
| Breast Cancer | Reduced viability of MCF-7 (IC50: 5.035 µM) and MDA-MB-231 (IC50: 10.83 µmol/L) cells in a dose-dependent manner. | Reduced tumor growth and metastasis. | |
| Lung Cancer | Inhibited invasion of A549 lung cancer cells in a concentration-dependent manner. This effect was reversed by a CB1 receptor antagonist. | Suppressed metastasis of A549 cells in a dose-dependent manner in athymic nude mice. This anti-metastatic effect was cancelled by a CB1 receptor antagonist. JZL184 treatment also led to a dose-dependent regression of A549 tumor xenografts. | |
| Prostate Cancer | Reduced viability of osteotropic PC3-BT cells. | Reduced osteolytic bone metastasis. | |
| Colorectal Cancer | Reduced proliferation and induced apoptosis in HCT116, SW480, and LoVo cell lines. Enhanced the apoptotic effect of 5-fluorouracil. Inhibited migration. | Not explicitly detailed in the provided search results. | |
| Osteosarcoma | Reduced viability of Saos2 cells. | Inhibited skeletal tumor growth, metastasis, and the formation of ectopic bone. |
ABX-1431: A Clinical-Stage MAGL Inhibitor
ABX-1431 is a potent, selective, and orally available irreversible MAGL inhibitor that has progressed to clinical trials, primarily for neurological disorders. While its preclinical development has focused on neuroscience indications, its high potency and selectivity for MAGL suggest potential applicability in oncology. However, there is limited published data on its efficacy in cancer models.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1x10^4 cells/well and cultured for 48 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the MAGL inhibitor (e.g., JZL184 from 100 nmol/L to 100 µmol/L) or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment:
-
MTT Assay: 20 µl of MTT reagent (5 mg/ml) is added to each well, and the plate is incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at a specific wavelength.
-
CCK-8 Assay: CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm.
-
-
Data Analysis: The inhibition ratio is calculated, and the IC50 value is determined from the dose-response curve.
Transwell Invasion Assay
-
Chamber Preparation: Matrigel-coated transwell inserts are rehydrated.
-
Cell Seeding: Cancer cells, pre-treated with the MAGL inhibitor or vehicle for a specified time (e.g., 72 hours), are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-72 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1x10^6 A549 cells) is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The MAGL inhibitor (e.g., JZL184 at 4, 8, or 16 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneally) and schedule (e.g., every 72 hours).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Caption: MAGL Signaling Pathway in Cancer.
Caption: Experimental Workflow for Evaluating MAGL Inhibitors.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Magl-IN-13
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Magl-IN-13, a serine hydrolase inhibitor. The following procedures are based on general best practices for handling chemical waste of this nature. It is imperative to supplement this guidance with a thorough review of your institution's specific waste management policies and to consult with your Environmental Health and Safety (EHS) department for definitive instructions.
Immediate Safety and Handling Precautions
This compound is a potent research chemical. Assume it may be irritating to the mucous membranes and upper respiratory tract, and potentially harmful through inhalation, ingestion, or skin absorption.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid creating dust or aerosols. In case of exposure, follow standard first aid procedures and seek medical attention if symptoms persist.
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Class | Piperidine Carbamate | [2][3] |
| Target Enzyme | Monoacylglycerol Lipase (MAGL) | [4] |
| Mechanism of Action | Irreversible Serine Hydrolase Inhibitor | |
| Potential Hazards | May be irritating to eyes, skin, and respiratory system. Toxicological properties not fully evaluated. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials is critical to ensure laboratory safety and environmental protection. The following step-by-step guide outlines the recommended process.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step.
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container.
-
This includes:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Weighing papers, pipette tips, and other contaminated disposables.
-
-
Crucially, do not mix solid waste with liquid waste in the same container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
This includes:
-
Stock solutions and dilutions of this compound.
-
Solvent rinses from contaminated glassware.
-
Supernatants from experimental procedures involving the compound.
-
-
Ensure the container is sealed to prevent evaporation and spills.
-
Step 2: Labeling and Storage
Accurate labeling and safe storage are essential for regulatory compliance and safety.
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
List all other components in the container, including solvents (e.g., DMSO, ethanol).
-
Indicate the approximate concentration or volume of each component.
-
Note the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Step 3: Waste Pickup and Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once a waste container is approaching its fill limit (typically 80-90% full), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Documentation: Complete all required waste pickup forms or manifests as per your institution's protocol.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with all local, state, and federal regulations.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established protocols for the safe handling and disposal of potent, non-volatile, solid, and liquid chemical waste in a laboratory setting. These general protocols are designed to minimize exposure to laboratory personnel and prevent environmental contamination.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Personal protective equipment for handling Magl-IN-13
Essential Safety and Handling Guide for Magl-IN-13
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potent, small-molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Compound Weighing and Preparation of Stock Solutions | - Chemical splash goggles or a full-face shield[1] - Nitrile gloves (double-gloving recommended) - Disposable lab coat with tight-fitting cuffs - Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) | Work should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] |
| Handling of Dilute Solutions and General Lab Work | - Safety glasses with side shields[1] - Nitrile gloves[4] - Lab coat | Even at low concentrations, direct contact should be avoided. |
| Spill Cleanup | - Chemical splash goggles and a face shield - Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) - Disposable, chemical-resistant coveralls or apron - Respiratory protection (as determined by the scale of the spill and the volatility of the solvent) | Have a spill kit readily available in the laboratory. |
| Waste Disposal | - Chemical splash goggles - Nitrile gloves - Lab coat | Follow all institutional and local regulations for hazardous waste disposal. |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for minimizing risks and ensuring the integrity of the research.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any known hazards.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked and access should be restricted to authorized personnel.
Preparation of Solutions
-
Designated Area: All weighing and preparation of stock solutions should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.
-
Weighing: Use a balance with a draft shield. Handle the solid compound with care to avoid generating dust.
-
Solvent Addition: When dissolving the compound, add the solvent slowly to prevent splashing.
-
Labeling: Immediately label all solution containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Minimize Quantities: Use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure.
-
Containment: Perform all experimental procedures that may generate aerosols or vapors within a chemical fume hood or other ventilated enclosure.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. All waste generated from handling this compound should be treated as hazardous waste.
Solid Waste Disposal
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Unused or expired solid compound.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Weigh boats, pipette tips, and other contaminated disposables.
-
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other contaminants.
-
Storage: Store the solid waste container in a designated satellite accumulation area, away from incompatible materials.
Liquid Waste Disposal
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. This includes:
-
Unused stock solutions and experimental solutions.
-
Solvent rinses from contaminated glassware.
-
-
Container Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration. Do not use chemical abbreviations.
-
Compatibility: Ensure the waste container material is compatible with the solvents used. Do not mix incompatible waste streams.
Final Disposal Procedure
-
EHS Contact: Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Documentation: Complete all required waste disposal forms as per your institution's protocol.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines.
Procedural Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
